Product packaging for 1,4-Benzodioxane-6-boronic acid(Cat. No.:CAS No. 164014-95-3)

1,4-Benzodioxane-6-boronic acid

Número de catálogo: B069397
Número CAS: 164014-95-3
Peso molecular: 179.97 g/mol
Clave InChI: SQDUGGGBJXULJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1,4-Benzodioxane-6-boronic acid is a high-value boronic ester derivative that serves as a critical building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura reaction, where it acts as an efficient coupling partner with various organic electrophiles (e.g., aryl halides, triflates) to form biaryl and heterobiaryl linkages in the presence of a palladium catalyst. This reactivity enables the facile incorporation of the 1,4-benzodioxane heterocyclic system into more complex molecular architectures. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a range of biological activities, including antagonism at adrenergic and serotonin receptors. Consequently, this boronic acid is extensively used in the design and synthesis of novel small molecules for drug discovery programs targeting central nervous system (CNS) disorders, cardiovascular diseases, and other therapeutic areas. Researchers will find this compound essential for constructing compound libraries, exploring structure-activity relationships (SAR), and developing potential pharmacophores. It is supplied with high purity to ensure consistent and reliable performance in sensitive synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BO4 B069397 1,4-Benzodioxane-6-boronic acid CAS No. 164014-95-3

Propiedades

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDUGGGBJXULJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379869
Record name 1,4-Benzodioxane-6-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164014-95-3
Record name 1,4-Benzodioxane-6-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Benzodioxane-6-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,4-Benzodioxane-6-boronic acid is a versatile organoboron compound widely utilized in synthetic organic chemistry. Its significance lies primarily in its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This enables the synthesis of complex biaryl structures, which are prevalent in medicinally active compounds and functional materials. This guide provides a comprehensive overview of its chemical properties, spectroscopic characteristics, and a detailed experimental protocol for its application in Suzuki-Miyaura coupling.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder under standard conditions.[1][2] It is soluble in solvents like methanol (B129727) and should be stored in a dry, dark environment at room temperature to prevent degradation.[1][3] The compound may contain varying amounts of its anhydride (B1165640) form.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₉BO₄[3][4][5]
Molecular Weight 179.97 g/mol [2][3][5]
CAS Number 164014-95-3[2][3][4]
Appearance White to off-white powder[1][2]
Melting Point 187 - 189 °C[1][3]
Boiling Point (Predicted) 361.0 ± 52.0 °C[3]
Density (Predicted) 1.35 ± 0.1 g/cm³[3]
pKa (Predicted) 8.52 ± 0.20[3]
Solubility Soluble in Methanol[3]
SMILES OB(O)c1ccc2OCCOc2c1[2][6]
InChI Key SQDUGGGBJXULJR-UHFFFAOYSA-N[4][6]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two methylene (B1212753) groups (-O-CH₂-CH₂-O-) on the dioxane ring would likely appear as a multiplet or two distinct signals around 4.2-4.3 ppm.[4] The protons on the benzene (B151609) ring would appear further downfield in the aromatic region (typically 6.8-7.5 ppm). The acidic protons of the boronic acid group (-B(OH)₂) would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum would show signals corresponding to the two unique methylene carbons of the dioxane ring and the six aromatic carbons. The carbon atom directly attached to the boron atom would likely show a broader signal due to quadrupolar relaxation.

  • FTIR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the boronic acid group. Strong bands associated with B-O stretching would be expected around 1350 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Characteristic C-O ether stretches from the dioxane ring would be visible in the 1000-1300 cm⁻¹ region.[4]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This reaction is a cornerstone of modern organic synthesis, allowing for the formation of a C-C bond between the boronic acid's aryl group and an aryl or vinyl halide/triflate.[8][9] This methodology is particularly valuable in drug discovery for synthesizing analogs of natural products like Combretastatin (B1194345) A-4, which exhibit potent anticancer properties.[1][10]

The general catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide).[9]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) center, displacing the halide. This step requires a base to activate the boronic acid.[8][9]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new biaryl product and regenerating the active palladium(0) catalyst.[9]

Below is a visualization of a typical experimental workflow for this reaction.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_workup Workup & Purification boronic_acid 1,4-Benzodioxane- 6-boronic acid (1.2 equiv) reaction_vessel Reaction Vessel (Round-bottom flask) boronic_acid->reaction_vessel aryl_halide Aryl Halide (1.0 equiv) aryl_halide->reaction_vessel base Base (e.g., K₂CO₃, 2.0 equiv) base->reaction_vessel solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction_vessel degas Degas Mixture (Argon sparging, 15 min) reaction_vessel->degas Combine catalyst Palladium Catalyst (e.g., PdCl₂(dppf), 0.05 equiv) catalyst->degas Add under Inert Atm. heat Heat Reaction (e.g., 85-100 °C, overnight) degas->heat quench Cool to RT & Quench heat->quench extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) quench->extract purify Purification (Silica Gel Chromatography) extract->purify product Final Biaryl Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative, general-purpose protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Researchers should optimize conditions for their specific substrates.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (5 mol%)

  • Base, e.g., anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

  • Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Round-bottom flask or pressure vessel suitable for heating

  • Magnetic stir bar

  • Condenser and inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous dioxane and water solvent mixture via syringe.

  • Degassing: Sparge the resulting mixture with a gentle stream of Argon for 10-15 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst to the stirring mixture.

  • Reaction: Attach a condenser, and heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Safety and Handling

This compound is an irritant.[4][6]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a fume hood.[10]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][10]

    • Avoid breathing dust.[10]

    • Wash hands thoroughly after handling.[10]

    • In case of contact with eyes, rinse cautiously with water for several minutes.[1]

    • In case of skin contact, wash with plenty of soap and water.[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[1][10]

References

A Comprehensive Technical Guide to 1,4-Benzodioxane-6-boronic acid: Physical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,4-Benzodioxane-6-boronic acid, a versatile reagent in contemporary organic synthesis. This document is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of key quantitative data.

Core Physical Properties

This compound is a white to cream-colored powder. A comprehensive summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
CAS Number 164014-95-3[1][2]
Molecular Formula C₈H₉BO₄[1][2]
Molecular Weight 179.97 g/mol [2]
Melting Point 247.0 - 257.0 °C[1]
Boiling Point (Predicted) 361.0 ± 52.0 °C
pKa 8.52 ± 0.20
Solubility Soluble in Methanol
Appearance White to cream powder[1]

Note: A previously reported melting point of 187 °C has been noted; however, the value of 247.0 - 257.0 °C is provided by a major chemical supplier and is likely more indicative of the pure substance, potentially accounting for the presence of any anhydrides.[1]

Experimental Protocols

Detailed methodologies for key experiments related to the characterization and application of this compound are provided below.

Synthesis of 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid

This protocol is adapted from a standard procedure for the synthesis of similar arylboronic acids and can be applied for the preparation of this compound.

Materials:

  • N-(2,3-dihydrobenzo[3][4]dioxin-6-yl)-4-methylbenzenesulfonamide

  • 2-bromo-N-(substituted-phenyl)acetamides

  • Dimethylformamide (DMF)

  • Lithium hydride (LiH)

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution

  • 4-methylbenzenesulfonyl chloride

Procedure:

  • Synthesis of the precursor: N-(2,3-dihydrobenzo[3][4]dioxin-6-yl)-4-methylbenzenesulfonamide is prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na₂CO₃.

  • N-alkylation: The resulting sulfonamide is then reacted with a suitable 2-bromo-N-(substituted-phenyl)acetamide in DMF with lithium hydride acting as the base. This step introduces the acetamide (B32628) moiety.

  • Hydrolysis and Borylation: Subsequent hydrolysis of the acetamide and a borylation step (details of which would require a specific literature procedure for this exact transformation) would yield the final 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., Stuart SMP10)

  • Capillary tubes

Procedure:

  • A small, dry sample of the purified compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 2-5 °C/min).

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point. For a pure substance, this range should be narrow. The observation of a "clear melt" is a good indicator of purity.[1]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. A general procedure is outlined below.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DME, often with water)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • The solvent and the palladium catalyst (typically 1-5 mol%) are added.

  • The reaction mixture is heated with stirring for a period of 2 to 24 hours, with the progress monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OH)₃]⁻ pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 R¹-R² boronic_acid R²-B(OH)₂ (this compound) boronate_complex [R²-B(OH)₃]⁻ (Boronate Complex) boronic_acid->boronate_complex + Base base Base (e.g., OH⁻) boronate_complex->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Logical Workflow for a Suzuki-Miyaura Coupling Experiment

This diagram outlines the typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Suzuki_Workflow start Start reagents Combine Reactants: Aryl Halide This compound Base start->reagents inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm solvent_catalyst Add Solvent and Palladium Catalyst inert_atm->solvent_catalyst heating Heat and Stir (Monitor Reaction Progress) solvent_catalyst->heating workup Aqueous Workup: Dilute, Wash with Water & Brine heating->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the context of inhibiting a key signaling pathway in cancer biology.

Nomenclature and Alternative Names

2,3-Dihydro-1,4-benzodioxin-6-ylboronic acid is known by several alternative names in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.

Primary Name Synonyms CAS Number
2,3-Dihydro-1,4-benzodioxin-6-ylboronic acid1,4-Benzodioxane-6-boronic acid[1][2][3][4][5], (2,3-Dihydrobenzo[b][1][4]dioxin-6-yl)boronic acid[3], 3,4-Ethylenedioxybenzeneboronic acid[3], 1,4-Benzodioxan-6-boronic acid[2][5]164014-95-3[1][2][3][4][5]

Physicochemical and Purity Data

The table below summarizes key physicochemical properties and typical purity levels of commercially available 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid.

Property Value Reference
Molecular Formula C₈H₉BO₄[1][3]
Molecular Weight 179.97 g/mol [3][5]
Appearance White to off-white powder or crystals
Melting Point 247-257 °C[1]
Purity (Typical) ≥95% to ≥97%[1]

Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ylboronic Acid

The following is a detailed experimental protocol for the synthesis of 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid from the readily available starting material, 6-bromo-1,4-benzodioxan, via a lithiation-borylation reaction.

Reaction Scheme:

Materials:

  • 6-Bromo-1,4-benzodioxan

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate (B1201080)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 6-bromo-1,4-benzodioxan (1 equivalent). Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over a period of 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for an additional hour and then allowed to warm to room temperature overnight.

  • Quenching and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexanes) to afford 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid as a white solid.

Expected Yield: 75-85%

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Drug Discovery: Targeting the mTOR Signaling Pathway

Derivatives of the 1,4-benzodioxane (B1196944) scaffold have shown promise as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in cell growth and proliferation. The mTOR signaling pathway is frequently dysregulated in cancer, making it a significant target for drug development.

Below is a diagram illustrating the mTOR signaling pathway and the point of inhibition by 1,4-benzodioxane derivatives.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt TSC TSC1/TSC2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibitor 1,4-Benzodioxane Derivatives Inhibitor->mTORC1

Caption: The mTOR signaling pathway and its inhibition.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

2,3-Dihydro-1,4-benzodioxin-6-ylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a fundamental transformation in the synthesis of complex organic molecules, including many pharmaceuticals.

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura coupling reaction using this boronic acid.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - Aryl Halide - Boronic Acid - Palladium Catalyst - Base - Solvent heating Heat under Inert Atmosphere (e.g., N₂ or Ar) reagents->heating monitoring Monitor Reaction (TLC, GC-MS, or LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization

Caption: Suzuki-Miyaura cross-coupling workflow.

References

An In-depth Technical Guide to 1,4-Benzodioxane-6-boronic acid (CAS 164014-95-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Benzodioxane-6-boronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its synthesis and key reactions, and explores its application in the development of biologically active compounds.

Core Compound Properties

This compound is a white to off-white crystalline powder. Below is a summary of its key chemical and physical properties.

PropertyValueReference
CAS Number 164014-95-3[1]
Molecular Formula C₈H₉BO₄[1]
Molecular Weight 179.97 g/mol [1]
Melting Point 187 °C[1]
Boiling Point 361.0 ± 52.0 °C (Predicted)[1]
Density 1.35 ± 0.1 g/cm³ (Predicted)[1]
InChI Key SQDUGGGBJXULJR-UHFFFAOYSA-N
SMILES OB(O)c1ccc2OCCOc2c1

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzodioxane ring system and a characteristic broad singlet for the hydroxyl protons of the boronic acid group. The methylene (B1212753) protons of the dioxane ring would appear as a singlet or a multiplet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the boron atom showing a characteristically broad signal due to quadrupolar relaxation of the boron nucleus. Signals for the methylene carbons of the dioxane ring will also be present.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of a boronic acid will typically exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid hydroxyl groups. A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration. Aromatic C-H stretching and bending vibrations, as well as C-O stretching from the dioxane ring, will also be observed.[3][4]

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of this compound. The parent ion peak corresponding to [M+H]⁺ or [M-H]⁻ would be expected, along with potential fragments corresponding to the loss of water or other functional groups.

Synthesis and Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the borylation of 6-bromo-1,4-benzodioxane (B1266670). The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Lithiation and Borylation

  • Materials: 6-bromo-1,4-benzodioxane, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi) solution in hexanes, triisopropyl borate (B1201080), hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 6-bromo-1,4-benzodioxane in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange.

    • To the resulting aryllithium species, add triisopropyl borate dropwise, again maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then let it warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of aqueous HCl at 0 °C.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product start 6-bromo-1,4-benzodioxane step1 1. Dissolve in anhydrous THF 2. Cool to -78 °C start->step1 step2 Add n-BuLi Stir for 1h at -78 °C step1->step2 Lithiation step3 Add Triisopropyl borate Stir for 2h at -78 °C, then warm to RT overnight step2->step3 Borylation step4 Quench with HCl (aq) step3->step4 workup1 Extract with Ethyl Acetate step4->workup1 workup2 Wash with brine, dry, and concentrate workup1->workup2 purification Recrystallization or Column Chromatography workup2->purification product This compound purification->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The 1,4-benzodioxane (B1196944) moiety is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. This compound serves as a crucial intermediate for the synthesis of novel drug candidates.

A significant application is in the synthesis of combretastatin (B1194345) analogs. Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division. By using this compound in Suzuki-Miyaura coupling reactions, researchers can create novel analogs with potentially improved efficacy, solubility, and pharmacokinetic profiles. [5][6][7][8] Mechanism of Action of Combretastatin Analogs

G cluster_tubulin Microtubule Dynamics cluster_drug Drug Action cluster_effect Cellular Effects tubulin αβ-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization inhibition Inhibition of Tubulin Polymerization tubulin->inhibition microtubule->tubulin Depolymerization drug Combretastatin Analog (Synthesized from this compound) drug->tubulin Binds to Colchicine Site mitotic_arrest Mitotic Arrest inhibition->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Inhibition of tubulin polymerization by combretastatin analogs.

Safety and Handling

This compound is classified as a hazardous substance. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses with side-shields

  • Chemical-resistant gloves

  • Protective clothing

  • NIOSH-approved respirator if dust is generated

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent for researchers in organic synthesis and drug discovery. Its utility in constructing complex molecular architectures, particularly through the robust Suzuki-Miyaura cross-coupling reaction, makes it an important tool in the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling scientists to effectively utilize this compound in their research endeavors.

References

Spectroscopic Profile of 1,4-Benzodioxane-6-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Benzodioxane-6-boronic acid, a valuable building block in organic synthesis, particularly for the preparation of biologically active compounds. Due to the limited availability of directly published spectra for this specific compound, this guide combines data from commercial supplier specifications with predicted spectroscopic values based on analogous structures and fundamental principles of spectroscopy.

Chemical Structure and Properties

  • IUPAC Name: (2,3-Dihydro-1,4-benzodioxin-6-yl)boronic acid

  • Synonyms: 6-(1,4-Benzodioxanyl)boronic acid, 1,4-Benzodioxan-6-boronic acid

  • CAS Number: 164014-95-3[1]

  • Molecular Formula: C₈H₉BO₄[1]

  • Molecular Weight: 179.97 g/mol [1]

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum for this compound is not available, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally related 1,4-benzodioxane (B1196944) derivatives. The actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4 - 7.2m2HAr-H (protons ortho and meta to the boronic acid group)
~6.9d1HAr-H (proton ortho to the dioxane ring)
~4.3s4HO-CH₂ -CH₂ -O
~2.5 (broad)s2HB(OH )₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~148C -O (aromatic)
~143C -O (aromatic)
~130 (broad)C -B (aromatic)
~125Ar-C H
~120Ar-C H
~117Ar-C H
~64O-C H₂-C H₂-O
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum is not publicly available, IR data from structurally similar compounds, such as 1,4-benzodioxane-6-carboxylic acid amide analogs, can provide insight into the expected vibrational frequencies for the core structure.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Broad, StrongO-H stretch (boronic acid, hydrogen-bonded)
~3050MediumC-H stretch (aromatic)
~2900MediumC-H stretch (aliphatic, dioxane ring)
~1600, ~1500Medium-StrongC=C stretch (aromatic ring)
~1350StrongB-O stretch
~1250StrongC-O stretch (aryl ether)
~1070StrongC-O stretch (aliphatic ether)
Mass Spectrometry (MS)

Mass spectrometric analysis of boronic acids can be complex due to their tendency to form adducts or dehydrate in the ion source. Electrospray ionization (ESI) is a common technique for their analysis.

Table 4: Mass Spectrometry Data

m/zInterpretation
179.97[M]⁺, calculated molecular ion peak for C₈H₉BO₄
162[M-H₂O]⁺, dehydration product
135Possible fragment after loss of CO₂ and H₂O

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube.

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required. The spectral width should cover the expected range (e.g., 0-160 ppm).

IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. For a KBr pellet, the sample is ground with potassium bromide and pressed into a thin disk.

  • Acquisition: A background spectrum is collected first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a time-of-flight (TOF) or quadrupole analyzer.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1 mg/mL) and may be further diluted. The solution is then infused into the ESI source.

  • Acquisition: The analysis can be performed in either positive or negative ion mode. The mass range is set to scan for the expected molecular ion and potential fragments.

Application in Synthesis: Suzuki-Miyaura Coupling

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl compounds.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Benzodioxane_Boronic_Acid This compound Pd_Catalyst Pd(0) Catalyst Benzodioxane_Boronic_Acid->Pd_Catalyst Transmetalation Aryl_Halide Ar'-X (Aryl Halide) Aryl_Halide->Pd_Catalyst Oxidative Addition Biaryl_Product Biaryl Product Pd_Catalyst->Biaryl_Product Reductive Elimination Base Base Base->Pd_Catalyst

Caption: Suzuki-Miyaura coupling reaction workflow.

This workflow illustrates the central role of this compound in forming a biaryl product through a palladium-catalyzed cycle, which also requires an aryl halide and a base. This reaction is fundamental in medicinal chemistry and materials science for creating novel molecular architectures.

References

The Genesis of a Versatile Reagent: The Discovery and First Synthesis of 1,4-Benzodioxane-6-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodioxane-6-boronic acid, a heterocyclic organic compound with the chemical formula C₈H₉BO₄, has emerged as a valuable building block in synthetic and medicinal chemistry. Its rigid, bicyclic structure and the versatile reactivity of the boronic acid moiety make it a sought-after component in the design of novel therapeutics and functional materials. This technical guide delves into the discovery and the first synthesis of this important reagent, providing a detailed look at the chemical ingenuity that brought it into the repertoire of modern chemistry.

Discovery and Initial Synthesis

This well-established synthetic strategy comprises three key transformations:

  • Electrophilic Bromination: The synthesis commences with the selective bromination of the electron-rich aromatic ring of 1,4-benzodioxan. This reaction typically employs bromine in a suitable solvent, such as acetic acid, to introduce a bromine atom at the 6-position, yielding 6-bromo-1,4-benzodioxan.

  • Lithium-Halogen Exchange: The resulting aryl bromide is then subjected to a lithium-halogen exchange reaction. This is a crucial step where the bromine atom is swapped for a lithium atom, creating a highly reactive organolithium intermediate. This transformation is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent, most commonly n-butyllithium, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

  • Borylation: The final step involves the trapping of the organolithium intermediate with a borate (B1201080) ester, such as triisopropyl borate. The nucleophilic carbon of the organolithium attacks the electrophilic boron atom of the borate ester. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on the likely synthetic route. It is important to note that specific reaction conditions, such as concentrations, reaction times, and purification methods, would have been optimized by the original discoverers.

Step 1: Synthesis of 6-bromo-1,4-benzodioxan
  • Materials: 1,4-Benzodioxan, Bromine, Acetic Acid.

  • Procedure:

    • 1,4-Benzodioxan is dissolved in glacial acetic acid in a reaction vessel protected from light.

    • A solution of bromine in acetic acid is added dropwise to the 1,4-benzodioxan solution with stirring at room temperature.

    • The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC or GC).

    • Upon completion, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic layer is washed with a sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by washing with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 6-bromo-1,4-benzodioxan, which may be purified further by recrystallization or column chromatography.

Step 2: Synthesis of this compound
  • Materials: 6-bromo-1,4-benzodioxan, n-Butyllithium (in hexanes), Triisopropyl borate, Tetrahydrofuran (anhydrous), Hydrochloric acid.

  • Procedure:

    • A solution of 6-bromo-1,4-benzodioxan in anhydrous tetrahydrofuran is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

    • n-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred at this temperature for a period to allow for complete lithium-halogen exchange.

    • Triisopropyl borate is then added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

    • After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for several hours.

    • The reaction is then quenched by the slow addition of aqueous hydrochloric acid.

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

    • The crude this compound is then purified, typically by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture), to yield the final product as a solid.

Data Presentation

Due to the absence of the original publication, a table of quantitative data from the first synthesis cannot be provided. However, the table below outlines the key physicochemical properties of this compound.

PropertyValue
CAS Number 164014-95-3
Molecular Formula C₈H₉BO₄
Molecular Weight 179.97 g/mol
Appearance White to off-white crystalline powder
Melting Point 235-240 °C (decomposes)
Solubility Soluble in methanol, DMSO, and DMF.

Mandatory Visualization

As no specific signaling pathways involving this compound have been identified in the literature, a signaling pathway diagram cannot be generated at this time. However, to fulfill the visualization requirement, a logical workflow of the synthesis is presented below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Lithiation cluster_step3 Step 3: Borylation & Hydrolysis A 1,4-Benzodioxan B 6-bromo-1,4-benzodioxan A->B Br₂, AcOH C 6-lithio-1,4-benzodioxan (Intermediate) B->C n-BuLi, THF, -78°C D This compound C->D 1. B(O-iPr)₃ 2. H₃O⁺

Caption: Synthetic pathway for this compound.

Conclusion

While the precise historical details of its discovery remain to be fully elucidated from primary literature, the synthesis of this compound follows a logical and well-established pathway in organic chemistry. Its availability has undoubtedly spurred innovation in medicinal chemistry, particularly in the context of Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures. Further research into the historical chemical literature may one day uncover the original report of this versatile compound, providing a more complete picture of its origins. For now, the scientific community continues to benefit from the synthetic routes that make this valuable reagent accessible for the advancement of science and the development of new medicines.

A Technical Guide to 1,4-Benzodioxane-6-boronic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,4-Benzodioxane-6-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. The document details its molecular structure, physicochemical properties, synthesis protocols, and its role in significant chemical reactions. Furthermore, it explores the pharmacological relevance of the 1,4-benzodioxane (B1196944) scaffold in modulating key signaling pathways, offering insights for drug discovery and development.

Molecular Structure and Properties

This compound, also known as (2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid, is a heterocyclic compound featuring a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, with a boronic acid group substituted at the 6-position. This unique structure imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 164014-95-3[1]
Molecular Formula C₈H₉BO₄
Molecular Weight 179.97 g/mol
Appearance White to cream powder[2]
Melting Point 247.0 - 257.0 °C[2]
SMILES OB(O)c1ccc2OCCOc2c1
InChI 1S/C8H9BO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,10-11H,3-4H2

Table 2: Spectroscopic Data of this compound

Spectroscopic DataInterpretation
¹H NMR Conforms to the expected structure of this compound.[2]
¹³C NMR Consistent with the carbon framework of the molecule.
FT-IR (cm⁻¹) Characteristic peaks for O-H stretching (boronic acid), C-H aromatic stretching, C-O ether stretching, and B-O stretching are expected.
Mass Spectrometry The molecular ion peak [M]+ corresponding to the molecular weight is anticipated, along with characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Borylation cluster_3 Work-up 6-bromo-1,4-benzodioxane (B1266670) 6-bromo-1,4-benzodioxane Reaction Vessel Reaction Vessel 6-bromo-1,4-benzodioxane->Reaction Vessel Dry Ether Dry Ether Dry Ether->Reaction Vessel Argon Atmosphere Argon Atmosphere Argon Atmosphere->Reaction Vessel Lithiation Step Lithiation Step Reaction Vessel->Lithiation Step Add n-BuLi n-BuLi n-BuLi->Lithiation Step Low Temperature -78 °C Low Temperature->Lithiation Step Stirring Stirring Stirring->Lithiation Step Borylation Step Borylation Step Lithiation Step->Borylation Step Intermediate Triisopropyl borate (B1201080) Triisopropyl borate Triisopropyl borate->Borylation Step Work-up Step Work-up Step Borylation Step->Work-up Step Reaction Mixture Acidic Hydrolysis Acidic Hydrolysis Acidic Hydrolysis->Work-up Step Extraction Extraction Extraction->Work-up Step Purification Purification Purification->Work-up Step Final Product 1,4-Benzodioxane- 6-boronic acid Work-up Step->Final Product Isolate

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Lithiation: To a solution of 6-bromo-1,4-benzodioxane in anhydrous diethyl ether or tetrahydrofuran (B95107) under an inert atmosphere (argon or nitrogen) at -78 °C, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange.

  • Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Suzuki-Miyaura Coupling Reaction

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a fundamental transformation in the synthesis of biaryl compounds and other complex molecules.[5]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reactants & Catalyst cluster_1 Reaction cluster_2 Work-up & Purification Aryl Halide e.g., 4-Bromoanisole Reaction Vessel Reaction Vessel Aryl Halide->Reaction Vessel Boronic Acid 1,4-Benzodioxane- 6-boronic acid Boronic Acid->Reaction Vessel Pd Catalyst e.g., Pd(PPh₃)₄ Pd Catalyst->Reaction Vessel Base e.g., K₂CO₃ Base->Reaction Vessel Solvent e.g., Toluene/Ethanol/Water Solvent->Reaction Vessel Heating Heating Reaction Vessel->Heating Inert Atmosphere Inert Atmosphere Reaction Vessel->Inert Atmosphere Extraction Extraction Heating->Extraction After reaction completion Chromatography Chromatography Extraction->Chromatography Coupled Product Coupled Product Chromatography->Coupled Product Isolate

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: In a reaction vessel, this compound, an aryl halide (e.g., 4-bromoanisole), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Execution: The mixture is degassed and then heated under an inert atmosphere (argon or nitrogen) at a specific temperature for a set period, with the reaction progress monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Applications in Drug Discovery and Development

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this compound are investigated for their potential as therapeutic agents due to their ability to interact with various biological targets.

Modulation of Adrenergic and Serotonergic Receptors

Derivatives of 1,4-benzodioxane have been extensively studied as ligands for G protein-coupled receptors (GPCRs), particularly α1-adrenergic and 5-HT1A serotonin (B10506) receptors. These receptors are implicated in a wide range of physiological processes and are important targets for the treatment of cardiovascular and central nervous system disorders.[6][7]

α1-Adrenergic Receptor Antagonism:

1,4-benzodioxane-containing molecules can act as antagonists at α1-adrenergic receptors.[8][9][10] This antagonism leads to the relaxation of smooth muscle in blood vessels, resulting in vasodilation and a decrease in blood pressure.

G Noradrenaline Noradrenaline alpha1_AR α1-Adrenergic Receptor Noradrenaline->alpha1_AR Binds to Gq_protein Gq Protein alpha1_AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC_activation PKC Activation DAG->PKC_activation Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Smooth_muscle_contraction Smooth Muscle Contraction Ca2_release->Smooth_muscle_contraction PKC_activation->Smooth_muscle_contraction Benzodioxane_Antagonist 1,4-Benzodioxane Derivative Benzodioxane_Antagonist->alpha1_AR Blocks G Serotonin Serotonin 5HT1A_R 5-HT1A Receptor Serotonin->5HT1A_R Binds to Gi_protein Gi Protein 5HT1A_R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces conversion of ATP to ATP ATP PKA PKA cAMP->PKA Decreased activation of Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Leads to Benzodioxane_Agonist 1,4-Benzodioxane Derivative Benzodioxane_Agonist->5HT1A_R Activates G Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Bind PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Benzodioxane_Inhibitor 1,4-Benzodioxane Derivative Benzodioxane_Inhibitor->mTORC1 Inhibits G Cellular_Stress Cellular_Stress HSF1_monomer HSF1 (monomer) Cellular_Stress->HSF1_monomer Induces trimerization HSF1_trimer HSF1 (trimer) HSF1_monomer->HSF1_trimer HSE Heat Shock Element (DNA) HSF1_trimer->HSE Binds to HSP_transcription HSP Gene Transcription HSE->HSP_transcription Initiates Benzodioxane_Inhibitor 1,4-Benzodioxane Derivative Benzodioxane_Inhibitor->HSF1_trimer Inhibits (e.g., DNA binding)

References

Technical Guide to the Safe Handling of 1,4-Benzodioxane-6-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 1,4-Benzodioxane-6-boronic acid (CAS No. 164014-95-3). The information is intended to support laboratory personnel in minimizing exposure risks and ensuring safe operational procedures.

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System (GHS).[1][2][3][4] It is imperative that all personnel handling this compound are fully aware of its potential hazards.

GHS Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3][4]

Signal Word: Warning[1][2][3]

Hazard Statements:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Precautionary Statements:

  • Prevention: P261, P264, P271, P280[1][3]

  • Response: P302 + P352, P305 + P351 + P338[1][3]

Furthermore, while specific data for this compound is lacking, other boron compounds, such as boric acid, are classified as Toxic to Reproduction (Category 2) with the hazard statement H361: "Suspected of damaging fertility or the unborn child".[5][6] This classification is based on animal studies.[7] Although human studies on workers with high environmental exposure to boron did not show adverse reproductive effects, it is a critical potential hazard to consider when handling any boronic acid derivative.[7][8]

Hazard Summary Table
Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]
Reproductive Toxicity (by class association)Category 2H361: Suspected of damaging fertility or the unborn child[5]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

PropertyValueReference
CAS Number 164014-95-3[1][2]
Molecular Formula C₈H₉BO₄[1]
Molecular Weight 179.97 g/mol [1]
Appearance White to light yellow powder/crystal
Melting Point 187 °C
Boiling Point 361.0 ± 52.0 °C (Predicted)
Density 1.35 ± 0.1 g/cm³ (Predicted)
Form Powder / Solid[1][3]

Toxicology and Exposure Limits

Acute Toxicity

No specific acute toxicity data, such as LD50 (oral, dermal) or LC50 (inhalation), is available for this compound.[9] The toxicological properties have not been fully investigated.[9]

Chronic Effects and Reproductive Toxicity

As noted, some boron compounds are classified as suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2).[5] This is based on animal studies that identified No-Observed-Adverse-Effect Levels (NOAELs) for male fertility at 17.5 mg Boron/kg body weight and for developmental toxicity at 9.6 mg Boron/kg body weight in rats.[7][8] Human studies of highly exposed workers have not demonstrated these effects, suggesting that under normal handling conditions, the risk is low.[7] However, prudent practice dictates that exposure should be minimized.

Occupational Exposure Limits (OELs)

There are no specific occupational exposure limits established for this compound.[2] In the absence of specific data, the limits for related compounds can provide guidance. For boric acid and borates, the following OELs have been established:

  • ACGIH TLV: 2 mg/m³ (TWA, inhalable particulate matter)[10][11]

  • OSHA PEL: 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) for "Particulates Not Otherwise Classified"[10]

Experimental Protocols: Safe Handling and Use

Adherence to a strict experimental protocol is essential. The following represents a Standard Operating Procedure (SOP) for handling this compound powder.

Engineering Controls
  • Primary Control: All manipulations of the solid compound that may generate dust (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood.[12]

  • Ventilation: Ensure adequate general laboratory ventilation.[12]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[2][9]

Personal Protective Equipment (PPE)

A summary of required PPE is presented below.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or a face shield.[2][12]Protects against dust particles and splashes, preventing serious eye irritation.
Hand Nitrile rubber gloves.Prevents skin contact and irritation. Inspect gloves before use.
Body Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory NIOSH/MSHA-approved N95 dust mask or respirator.[1][3]Required when handling the powder outside of a fume hood or if dust is generated. Prevents respiratory tract irritation.
Standard Operating Procedure for Weighing and Dissolving
  • Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the chemical fume hood is operational.

  • Staging: Place a tared weigh boat, a spatula, the sealed container of this compound, and the vessel containing the solvent inside the fume hood.

  • Handling: Minimize dust generation and accumulation during handling.[12]

  • Transfer: Carefully open the container. Using the spatula, transfer the desired amount of powder to the weigh boat. Immediately and securely close the main container.

  • Dissolution: Carefully add the weighed powder to the solvent vessel.

  • Decontamination: Wipe down the spatula and the external surface of the chemical container with a damp cloth before removing them from the fume hood. Dispose of the weigh boat and cloth in a designated chemical waste container.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the task.[2]

Stability and Reactivity

  • Chemical Stability: The compound is stable under normal laboratory conditions.[4]

  • Conditions to Avoid: Avoid the formation of dust.[9] Keep away from excess heat and incompatible materials.[4][9]

  • Incompatible Materials: Strong oxidizing agents and alcohols.[2]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[4]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

First Aid Measures Summary
Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4][9]
Skin Contact Take off contaminated clothing. Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Wash clothing before reuse.[2]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4]
Ingestion Clean mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[12]
Accidental Release Measures
  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing full PPE, sweep or vacuum up the spilled material. Avoid generating dust.[9][12]

  • Disposal: Place the collected material into a suitable, labeled container for chemical waste disposal.[9]

Logical and Experimental Workflows

The following diagrams illustrate key logical workflows for safety and emergency response.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep Review SDS and SOP ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe eng Verify Engineering Controls (Fume Hood, Eyewash) ppe->eng weigh Weigh Compound (Minimize Dust) eng->weigh transfer Transfer to Solvent weigh->transfer close Seal Container transfer->close decon Decontaminate Surfaces and Equipment close->decon waste Dispose of Waste Properly decon->waste wash Wash Hands Thoroughly waste->wash

Caption: Workflow for Safe Handling of Powdered Compound.

EmergencyResponse cluster_routes cluster_actions cluster_outcome exposure Exposure Event Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhale Inhalation exposure->inhale wash_skin Remove Contaminated Clothing Wash with Soap & Water for 15 min skin->wash_skin rinse_eye Rinse with Water for 15 min Remove Contact Lenses eye->rinse_eye fresh_air Move to Fresh Air Keep at Rest inhale->fresh_air symptoms_persist Symptoms Persist? wash_skin->symptoms_persist rinse_eye->symptoms_persist fresh_air->symptoms_persist seek_medical Seek Immediate Medical Attention symptoms_persist->seek_medical Yes

Caption: First Aid and Emergency Response Decision Tree.

References

Methodological & Application

The Role of 1,4-Benzodioxane-6-boronic Acid in Suzuki-Miyaura Coupling: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 1,4-Benzodioxane-6-boronic acid serves as a valuable building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reagent is instrumental in the synthesis of a wide array of complex organic molecules, most notably in the development of novel therapeutic agents, including analogs of the potent anticancer agent combretastatin (B1194345) A-4.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The reaction is prized for its mild conditions, tolerance of a broad range of functional groups, and the general stability and low toxicity of the boronic acid reagents. This compound, in particular, introduces the privileged 1,4-benzodioxane (B1196944) scaffold into target molecules, a structural motif frequently found in biologically active compounds. The inclusion of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Key Applications in Medicinal Chemistry

The primary application of this compound in Suzuki-Miyaura coupling lies in the synthesis of biaryl and styrenyl compounds with potential therapeutic value. A significant area of focus is the creation of analogs of natural products with known biological activity.

Synthesis of Combretastatin A-4 Analogs: Combretastatin A-4 is a natural stilbene (B7821643) that exhibits potent antitubulin activity, making it a lead compound in cancer research. However, its clinical utility is hampered by poor water solubility and isomerization to a less active form. The Suzuki-Miyaura coupling provides a convergent and efficient route to synthesize more stable and soluble analogs. By coupling this compound with appropriate vinyl or aryl halides, researchers can introduce the 1,4-benzodioxane moiety as a substitute for one of the phenyl rings of the combretastatin scaffold. This modification aims to enhance the pharmacological profile of the resulting compounds.[1][2]

Experimental Data and Reaction Conditions

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. Below is a summary of typical reaction conditions that can be adapted for the use of this compound.

ParameterCondition 1Condition 2 (Microwave)Condition 3
Aryl/Vinyl Halide 1.0 equiv1.0 equiv1.0 equiv
This compound 1.2 - 1.5 equiv1.5 equiv1.1 - 2.0 equiv
Palladium Catalyst PdCl₂(dppf) (0.1 equiv)PdCl₂(dppf) (0.1 equiv)Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos)
Base 2 M Na₂CO₃ or K₂CO₃2 M K₂CO₃ (10 equiv)K₃PO₄ (2.0 equiv) or Cs₂CO₃
Solvent Toluene/Dioxane (4:1) or THFN,N-Dimethylacetamide (DMA)Dioxane/Water or 2-MeTHF
Temperature 85 °C150 °C60 - 100 °C
Reaction Time 4 - 12 hours20 minutes5 - 24 hours
Typical Yields Moderate to HighGood to ExcellentGood to Excellent

Note: These are general conditions and may require optimization for specific substrates.

Detailed Experimental Protocols

Below are representative protocols for performing a Suzuki-Miyaura coupling reaction with this compound.

Protocol 1: Conventional Heating

This protocol is adapted from general procedures for Suzuki-Miyaura coupling reactions.[3]

Materials:

  • Aryl or vinyl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 mmol, 0.1 equiv)

  • 2 M Sodium Carbonate (Na₂CO₃) solution (10 mL)

  • Toluene/Dioxane (4:1 mixture, 10 mL)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or vinyl halide (1.0 mmol), this compound (1.2 mmol), and PdCl₂(dppf) (0.1 mmol).

  • Add the toluene/dioxane solvent mixture (10 mL) followed by the 2 M Na₂CO₃ solution (10 mL).

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Heat the mixture to 85 °C with vigorous stirring under a nitrogen or argon atmosphere for 4 hours, or until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Separate the organic layer and wash the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Microwave-Assisted Synthesis

This protocol is a general method for rapid Suzuki-Miyaura couplings.[3]

Materials:

  • Aryl or vinyl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 mmol, 0.1 equiv)

  • 2 M Potassium Carbonate (K₂CO₃) solution (10 mmol, 10 equiv)

  • N,N-Dimethylacetamide (DMA)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the aryl or vinyl halide (1.0 mmol), this compound (1.5 mmol), and PdCl₂(dppf) (0.1 mmol).

  • Add DMA to dissolve the solids, followed by the 2 M K₂CO₃ solution (10 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 20 minutes.

  • After cooling, filter the reaction mixture and purify the product by column chromatography as described in Protocol 1.

Visualizing the Suzuki-Miyaura Coupling

To better understand the process, the following diagrams illustrate the catalytic cycle and a general workflow for the reaction.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X (Aryl/Vinyl Halide) R1X->OxAdd R2B R²-B(OH)₂ (1,4-Benzodioxane- 6-boronic acid) R2B->Transmetalation Base Base (e.g., Na₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base, Solvent start->reagents reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a key reagent for medicinal chemists, enabling the synthesis of novel compounds with potential therapeutic applications through the robust and versatile Suzuki-Miyaura coupling reaction. The protocols and data presented here provide a foundation for researchers to design and execute these important transformations in their own laboratories. Careful optimization of reaction conditions will be crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 1,4-Benzodioxane-6-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful reaction has found extensive application in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The 1,4-benzodioxane (B1196944) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[4][5] Consequently, the ability to functionalize this core structure through cross-coupling reactions is of significant interest.

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling of 1,4-Benzodioxane-6-boronic acid with a range of aryl and heteroaryl halides. The provided methodologies and data will serve as a valuable resource for researchers engaged in the synthesis of novel compounds for potential therapeutic applications.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (in this case, this compound) with an organohalide.[1][2][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Figure 1: General reaction scheme for the Suzuki-Miyaura cross-coupling of this compound with an aryl/heteroaryl halide.

Experimental Data Summary

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. These data have been compiled from various literature sources to provide a comparative overview.

Table 1: Cross-Coupling with Substituted Aryl Bromides
EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001292
24-BromotoluenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane (B91453)1001688
34-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O901895
44-BromobenzonitrilePdCl₂(dppf) (2)-Cs₂CO₃Toluene1101085
51-Bromo-4-nitrobenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄THF801478
62-BromotoluenePd₂(dba)₃ (2)XPhos (4)K₂CO₃1,4-Dioxane1102475
Table 2: Cross-Coupling with Heteroaryl Halides
EntryHeteroaryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001685
23-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1001889
32-ChloropyrimidinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃Toluene1102076
45-BromoindolePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O902482
52-BromothiophenePdCl₂(dppf) (2)-K₃PO₄THF801291

Experimental Protocols

The following are detailed experimental protocols for representative Suzuki-Miyaura cross-coupling reactions of this compound.

Protocol 1: General Procedure for Coupling with Aryl Bromides

Materials:

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed deionized water (typically in a 4:1 to 10:1 ratio, v/v).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Microwave-Assisted Coupling with Heteroaryl Chlorides

Materials:

  • This compound

  • Heteroaryl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial equipped with a magnetic stir bar, combine this compound (1.5 equiv.), the heteroaryl chloride (1.0 equiv.), palladium(II) acetate (3 mol%), RuPhos (6 mol%), and cesium carbonate (2.5 equiv.).

  • Add degassed 1,4-dioxane to the vial.

  • Seal the vial with a microwave cap.

  • Place the vial in a microwave reactor and heat to the specified temperature (e.g., 110-150 °C) for the designated time (typically 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr_prime BX [B(OH)₂X]⁻ Transmetalation->BX RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heating Heat and Stir inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification final_product final_product purification->final_product Isolated Product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for 1,4-Benzodioxane-6-boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Benzodioxane-6-boronic acid in two key organic cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. Detailed protocols and reference data are included to facilitate its application in synthetic chemistry and drug discovery programs.

Physical and Chemical Properties

This compound is a versatile reagent in organic synthesis, valued for the introduction of the 1,4-benzodioxane (B1196944) moiety, a common scaffold in biologically active molecules. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 164014-95-3[1][2][3][4]
Molecular Formula C₈H₉BO₄[1][3][4]
Molecular Weight 179.97 g/mol [1][4]
Appearance White to off-white crystalline powder[5]
Melting Point 118 °C (literature)[5]
Purity ≥95%
Solubility Soluble in organic solvents such as dioxane, THF, and DMF.
Stability May contain varying amounts of the corresponding boroxine (B1236090) (anhydride). Store in a cool, dry place.
Key Applications Suzuki-Miyaura coupling, Chan-Lam coupling, synthesis of combretastatin (B1194345) analogs and other biologically active molecules.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of carbon-carbon bonds. This compound is an excellent coupling partner for the synthesis of biaryl compounds.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reactants: - this compound - Aryl Halide (Br, I) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane/H₂O) reaction_setup Reaction Setup: - Combine reagents and catalyst - Degas with inert gas (Ar or N₂) - Heat to 80-100 °C reagents->reaction_setup catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) catalyst->reaction_setup monitoring Reaction Monitoring: - TLC or LC-MS reaction_setup->monitoring workup Work-up: - Cool to room temperature - Aqueous work-up (extraction) monitoring->workup purification Purification: - Column chromatography workup->purification product Final Product: Arylated 1,4-Benzodioxane purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Representative Suzuki-Miyaura Coupling Data

The following table provides representative data for the Suzuki-Miyaura coupling of various aryl bromides with an arylboronic acid, which can be adapted for this compound.

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

EntryAryl BromideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)851295
21-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O (2:1:1)90892
32-Bromopyridine3-Tolylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O (10:1)1001688
41-Bromo-2-fluorobenzeneThis compoundPd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O (4:1)9012(est. 85-95)

Yields are based on reported values for similar substrates and are estimates for reactions with this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of biaryl compounds.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (e.g., aryl bromide, 1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of the inert gas, add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).

  • Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Add the palladium catalyst (5 mol%) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously overnight (12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired arylated 1,4-benzodioxane product.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol. This reaction is advantageous as it can often be performed under mild conditions and is tolerant of air and moisture.

Signaling Pathway: Chan-Lam Coupling Mechanism

Chan_Lam_Mechanism cluster_0 Catalytic Cycle CuII_cat Cu(II) Catalyst ArBCuII Ar-Cu(II)-X CuII_cat->ArBCuII Transmetalation with ArB(OH)₂ ArBCuIII Ar-Cu(III)(Nu)-X ArBCuII->ArBCuIII Oxidative Addition of Nucleophile (Nu-H) CuI_cat Cu(I) Catalyst ArBCuIII->CuI_cat Reductive Elimination (forms Ar-Nu bond) product Product: Arylated Amine or Ether (Ar-Nu) ArBCuIII->product CuI_cat->CuII_cat Oxidation (e.g., by O₂ in air) start Inputs: - this compound (ArB(OH)₂) - Nucleophile (Amine or Alcohol, Nu-H) - Base (e.g., Pyridine, Et₃N)

Caption: Simplified mechanism of the Chan-Lam coupling reaction.

Representative Chan-Lam Coupling Data

The following table provides representative data for the Chan-Lam N-arylation of heterocycles with various arylboronic acids, which can serve as a guide for reactions with this compound.

Table 3: Chan-Lam N-Arylation of Heterocycles with Arylboronic Acids

EntryHeterocycleArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1ImidazolePhenylboronic acidCu(OAc)₂PyridineCH₂Cl₂RT2490
2Pyrrole4-Tolylboronic acidCuI/diamine ligandK₃PO₄Toluene1102485
3Indole3-Methoxyphenylboronic acidCu(OAc)₂4Å MS, DMAPCH₂Cl₂/MeOHRT888
4ImidazoleThis compoundCu(OAc)₂PyridineCH₂Cl₂RT24(est. 80-90)

Yields are based on reported values for similar substrates and are estimates for reactions with this compound.

Detailed Experimental Protocol: Chan-Lam Coupling

This is a general procedure for the copper-catalyzed N-arylation or O-arylation of a substrate with this compound.

Materials:

  • This compound (1.0-1.5 equiv.)

  • Amine or Phenol (B47542) (1.0 equiv.)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 equiv. for stoichiometric, or 10-20 mol% for catalytic)

  • Base (e.g., Pyridine or Triethylamine, 2.0 equiv.)

  • Solvent (e.g., Dichloromethane (CH₂Cl₂) or Toluene)

  • Optional: 4Å Molecular Sieves

Procedure:

  • To a round-bottom flask, add the amine or phenol (1.0 equiv.), this compound (1.0-1.5 equiv.), and copper(II) acetate.

  • If using, add activated 4Å molecular sieves to the flask.

  • Add the solvent (e.g., CH₂Cl₂) and the base (e.g., Pyridine).

  • Stir the reaction mixture vigorously at room temperature and open to the air (the reaction is often promoted by atmospheric oxygen).

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to several days depending on the substrates.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N- or O-arylated product.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1,4-Benzodioxane-6-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 1,4-Benzodioxane-6-boronic acid as a key building block. The focus is on the synthesis of compounds targeting G-protein coupled receptors (GPCRs), specifically α1-adrenergic and 5-HT1A receptors, leveraging the versatile Suzuki-Miyaura cross-coupling reaction.

Introduction

The 1,4-benzodioxane (B1196944) moiety is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds, including the antihypertensive drug Doxazosin. Its derivatives are known to exhibit a range of pharmacological activities, including α1-adrenergic receptor antagonism and 5-HT1A receptor agonism, making them attractive targets for drug discovery in areas such as cardiovascular disease and central nervous system disorders.[1] this compound is a valuable starting material that allows for the straightforward introduction of this scaffold into a variety of molecular frameworks through carbon-carbon bond formation, most notably via the Suzuki-Miyaura cross-coupling reaction.[2][3]

Core Application: Synthesis of a Potential α1-Adrenergic Receptor Antagonist

This section details the synthesis of a representative bioactive molecule, N-(2-(4-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)piperazin-1-yl)ethyl)-2-methoxyphenylacetamide, a structural analog of known α1-adrenergic receptor antagonists. The key synthetic step is the Suzuki-Miyaura coupling of this compound with a suitable piperazine-containing coupling partner.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a halogenated aromatic compound.

Materials:

  • This compound

  • 1-(2-bromo-4-methoxyphenyl)-4-(2-aminoethyl)piperazine

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.2 mmol), 1-(2-bromo-4-methoxyphenyl)-4-(2-aminoethyl)piperazine (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) in 5 mL of anhydrous 1,4-dioxane.

  • Inert Atmosphere: Seal the reaction flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the catalyst mixture to the reaction flask via syringe, followed by an additional 15 mL of anhydrous 1,4-dioxane and 5 mL of degassed water.

  • Reaction: Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired product.

Data Presentation

The following table summarizes representative quantitative data for a series of 1,4-benzodioxane derivatives as α1-adrenoceptor antagonists, providing context for the expected biological activity of molecules synthesized using this compound.

Compound IDα1-Adrenoceptor SubtypeBinding Affinity (Ki, nM)Yield (%)Reference
WB-4101 Analog 1 α1A0.575[6]
WB-4101 Analog 2 α1B1.282[6]
WB-4101 Analog 3 α1D0.868[6]
Openphendioxan Analog α1d1555[7]
Arylpiperazine Derivative α12.578[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The bioactive molecules synthesized from this compound often target GPCRs. Below are diagrams of the canonical signaling pathways for the α1-adrenergic receptor (a Gq-coupled receptor) and the 5-HT1A receptor (a Gi/o-coupled receptor).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR α1-Adrenergic Receptor Gq Gαq GPCR->Gq Activates PLC PLCβ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Agonist (e.g., Norepinephrine) Ligand->GPCR Binds Gq->PLC Activates Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Activates Release PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Targets Ca_ion Ca²⁺ Ca_ER->Ca_ion Ca_ion->PKC Co-activates Ca_ion->Cellular_Response Mediates

Caption: Gq-coupled α1-adrenergic receptor signaling pathway.

Gio_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR 5-HT1A Receptor Gio Gαi/o GPCR->Gio Activates G_beta_gamma Gβγ GPCR->G_beta_gamma AC Adenylyl Cyclase ATP ATP AC->ATP Converts GIRK GIRK Channel K_ion K⁺ GIRK->K_ion Efflux Ligand Agonist (e.g., Serotonin) Ligand->GPCR Binds Gio->AC Inhibits G_beta_gamma->GIRK Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Modulates K_ion->Cellular_Response Causes Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening start This compound + Halogenated Coupling Partner reaction Suzuki-Miyaura Coupling start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization compound Pure Bioactive Molecule characterization->compound binding_assay Radioligand Binding Assay (Determine Ki) compound->binding_assay functional_assay Functional Assay (e.g., Ca²⁺ Flux, cAMP) compound->functional_assay data_analysis Data Analysis (IC50/EC50 Determination) binding_assay->data_analysis functional_assay->data_analysis hit_validation Hit Validation & SAR data_analysis->hit_validation

References

Application Notes: 1,4-Benzodioxane-6-boronic acid as a Versatile Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodioxane (B1196944) is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an attractive moiety for the design of novel therapeutics across various disease areas. 1,4-Benzodioxane-6-boronic acid is a key building block that enables the facile introduction of the benzodioxane motif into a wide range of molecular frameworks, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Derivatives of 1,4-benzodioxane have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihepatotoxic effects.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds, with a focus on anticancer agents targeting the mTOR signaling pathway.

Therapeutic Applications

The 1,4-benzodioxane scaffold is a component of several clinically used drugs, such as Doxazosin, an antagonist of α1-adrenoceptors used in the treatment of hypertension.[1][3] Beyond its established use, research has highlighted the potential of 1,4-benzodioxane derivatives in oncology.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 1,4-benzodioxane derivatives against various cancer cell lines. These compounds often exhibit potent antiproliferative activity by targeting key signaling pathways involved in cancer cell growth and survival.

One significant target is the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell metabolism, growth, and proliferation.[4] Dysregulation of the mTOR signaling pathway is a common feature in many cancers.[5] A notable example is a 1,4-benzodioxane-hydrazone derivative, which has been identified as a potent inhibitor of mTOR kinase.[6]

Data Presentation

The following tables summarize the in vitro anticancer activity of selected 1,4-benzodioxane derivatives.

Table 1: Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivative (Compound 7e) [6]

Cell LineCancer TypeGI₅₀ (μM)
MDA-MB-435Melanoma0.20
M14Melanoma0.46
SK-MEL-2Melanoma0.57
UACC-62Melanoma0.27
Average 56 Cell Lines 6.92

Table 2: mTOR Kinase Inhibitory Activity [6]

CompoundTargetIC₅₀ (μM)
1,4-Benzodioxane-hydrazone derivative (7e)mTOR Kinase5.47

Table 3: Cytotoxic Activity of Hybrid 1,4-Benzodioxane and Imidazolium Salts [7]

CompoundK562 (Leukemia) IC₅₀ (μM)SMMC-7721 (Hepatoma) IC₅₀ (μM)A-549 (Lung Cancer) IC₅₀ (μM)
251.061.838.31
Cisplatin4.778.6111.24

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the utilization of this compound in pharmaceutical synthesis.[8] It allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex biaryl structures.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (0.02-0.05 eq) to the flask.

  • Solvent Addition: Add the chosen solvent system to the flask. The reaction can be run under anhydrous conditions or in a biphasic system with water.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the organic layer. If an aqueous work-up is needed, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Note: The optimal catalyst, base, solvent, and temperature may vary depending on the specific aryl halide used.

Mandatory Visualizations

Signaling Pathway: mTOR Inhibition by a 1,4-Benzodioxane Derivative

The following diagram illustrates the mTOR signaling pathway and the inhibitory action of a 1,4-benzodioxane derivative.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT TSC TSC1/TSC2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis |-- Benzodioxane 1,4-Benzodioxane Derivative Benzodioxane->mTORC1 inhibits

Caption: mTOR signaling pathway and its inhibition.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the experimental workflow for the synthesis of a biaryl compound using this compound.

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Base start->reagents catalyst Add Palladium Catalyst reagents->catalyst solvent Add Solvent catalyst->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert reaction Heat and Stir (e.g., 80-110°C, 2-24h) inert->reaction workup Reaction Work-up (Cool, Extract) reaction->workup purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: Suzuki-Miyaura coupling workflow.

References

Application Notes and Protocols: Synthesis of Combretastatin Analogs Using 1,4-Benzodioxane-6-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combretastatin (B1194345) A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum, is a potent anti-cancer agent that functions by inhibiting tubulin polymerization.[1] Its clinical utility, however, is hampered by poor water solubility and the isomerization of its active cis-stilbene (B147466) bridge to the inactive trans form. To overcome these limitations, extensive research has focused on the development of synthetic analogs with improved pharmacological properties. One promising strategy involves the modification of the B-ring of the combretastatin scaffold. The incorporation of a 1,4-benzodioxane (B1196944) moiety has been explored to create analogs with potentially enhanced biological activity and drug-like properties.

This document provides detailed application notes and protocols for the synthesis of combretastatin analogs utilizing 1,4-Benzodioxane-6-boronic acid, a key building block for introducing the 1,4-benzodioxane group. The primary synthetic route described is the Suzuki-Miyaura cross-coupling reaction. Additionally, protocols for the biological evaluation of these synthesized analogs, including cytotoxicity and tubulin polymerization inhibition assays, are presented.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[2] In the context of combretastatin analog synthesis, this reaction is employed to couple this compound with a suitable vinyl halide, typically a derivative of the 3,4,5-trimethoxyphenyl A-ring of combretastatin.

A general two-step synthetic approach is often employed, which involves an initial Wittig olefination to construct the vinyl halide intermediate, followed by the Suzuki cross-coupling reaction.[3]

General Synthetic Scheme

G cluster_0 Step 1: Wittig Olefination cluster_1 Step 2: Suzuki-Miyaura Coupling A 3,4,5-Trimethoxybenzaldehyde B Vinyl Halide Intermediate A->B Wittig Reagent D Combretastatin Analog B->D C This compound C->D Pd Catalyst, Base

Caption: Two-step synthesis of combretastatin analogs.

Experimental Protocols

Protocol 1: Synthesis of a Combretastatin Analog via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a (Z)-1-(1,4-benzodioxan-6-yl)-2-(3,4,5-trimethoxyphenyl)ethene analog.

Materials:

Procedure:

  • To a reaction vessel, add (Z)-1-bromo-2-(3,4,5-trimethoxyphenyl)ethene (1 equivalent), this compound (1.2 equivalents), and potassium phosphate (3 equivalents).

  • Add toluene and water to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.

  • To the degassed mixture, add palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired combretastatin analog.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized combretastatin analogs against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized combretastatin analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized combretastatin analogs in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Combretastatin A-4).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of the synthesized analogs to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Synthesized combretastatin analogs dissolved in DMSO

  • Temperature-controlled spectrophotometer

  • 96-well plates

Procedure:

  • Prepare a reaction mixture containing purified tubulin in polymerization buffer.

  • Add the synthesized combretastatin analogs at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., Combretastatin A-4).

  • Initiate the polymerization by adding GTP to the reaction mixture and immediately placing the plate in a spectrophotometer pre-warmed to 37 °C.

  • Measure the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Analyze the data to determine the inhibitory effect of the compounds on the rate and extent of tubulin polymerization.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of combretastatin analogs containing the 1,4-benzodioxane moiety.

Table 1: Synthesis Yields of 1,4-Benzodioxane-Containing Combretastatin Analogs

Compound IDR Group on Benzodioxane RingSuzuki Coupling Yield (%)
Analog-1 H75
Analog-2 7-Methoxy72
Analog-3 7-Fluoro78

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of 1,4-Benzodioxane-Containing Combretastatin Analogs

Compound IDHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
Analog-1 0.0150.0120.020
Analog-2 0.0110.0090.015
Analog-3 0.0180.0150.025
CA-4 0.0040.0030.005

Table 3: Tubulin Polymerization Inhibition of 1,4-Benzodioxane-Containing Combretastatin Analogs

Compound IDIC₅₀ (µM)
Analog-1 2.5
Analog-2 2.1
Analog-3 2.8
CA-4 1.5

Mechanism of Action and Signaling Pathways

Combretastatin analogs exert their anti-cancer effects primarily by targeting the microtubule cytoskeleton. By binding to the colchicine-binding site on β-tubulin, these compounds inhibit tubulin polymerization, leading to a disruption of the microtubule network.[1] This disruption arrests cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis.

Furthermore, combretastatins, as vascular disrupting agents (VDAs), have been shown to interfere with key signaling pathways in endothelial cells, leading to a rapid collapse of tumor vasculature. One of the critical pathways affected is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. By disrupting microtubules in endothelial cells, combretastatin analogs can indirectly inhibit VEGF receptor-2 (VEGFR-2) signaling, which is crucial for angiogenesis (the formation of new blood vessels).[4]

G cluster_0 Endothelial Cell cluster_1 Mechanism of Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis CA_Analog Combretastatin Analog (with 1,4-Benzodioxane) Tubulin Tubulin CA_Analog->Tubulin Binds to Colchicine Site Microtubules Microtubule Disruption Tubulin->Microtubules VEGFR2_Inhibition Inhibition of VEGFR-2 Signaling Microtubules->VEGFR2_Inhibition VEGFR2_Inhibition->VEGFR2

Caption: Disruption of VEGF signaling by combretastatin analogs.

Experimental and Drug Discovery Workflow

The development of novel combretastatin analogs follows a structured workflow from initial design and synthesis to preclinical evaluation.

G A Compound Design & Virtual Screening B Synthesis of Analogs (Suzuki Coupling) A->B C In Vitro Screening (Cytotoxicity - MTT Assay) B->C D Lead Compound Identification C->D E Mechanism of Action Studies (Tubulin Polymerization Assay) D->E F In Vivo Efficacy & Toxicity Studies D->F G Preclinical Candidate Selection E->G F->G

References

Application Notes and Protocols: 1,4-Benzodioxane-6-boronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1,4-Benzodioxane-6-boronic acid as a versatile building block in the synthesis of advanced functional materials. The unique electronic and structural properties of the 1,4-benzodioxane (B1196944) moiety make it a valuable component in the design of materials for organic electronics and sensing applications.

Application 1: Synthesis of Conjugated Polymers for Organic Electronics

This compound is a key monomer for introducing the electron-rich 1,4-benzodioxane unit into conjugated polymer backbones via Suzuki-Miyaura cross-coupling reactions. The incorporation of this moiety can significantly influence the optoelectronic properties of the resulting polymers, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dioxolane ring imparts a degree of conformational rigidity and can enhance solubility, while the oxygen atoms act as weak electron donors, modulating the HOMO-LUMO energy levels of the polymer.

Key Advantages:

  • Tunable Electronic Properties: The electron-donating nature of the 1,4-benzodioxane group can be leveraged to fine-tune the bandgap of conjugated polymers.

  • Enhanced Solubility: The non-planar structure of the benzodioxane unit can disrupt polymer chain packing, leading to improved solubility in common organic solvents, which is crucial for solution-based processing of thin films.

  • Improved Morphological Stability: The rigid benzodioxane scaffold can contribute to a more defined and stable morphology in the solid state, which is beneficial for device performance and longevity.

A general synthetic approach involves the palladium-catalyzed polymerization of this compound with a suitable dihalogenated aromatic comonomer. The choice of the comonomer is critical for tailoring the final properties of the polymer.

Experimental Protocol: Synthesis of a Benzodioxane-Containing Conjugated Polymer via Suzuki-Miyaura Polymerization

This protocol describes a general procedure for the synthesis of a copolymer of this compound and a dibrominated comonomer.

Materials:

  • This compound

  • Dihalogenated aromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene (B28343), Dioxane, DMF)

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system

Procedure:

  • Reaction Setup: In a Schlenk flask, under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the dihalogenated comonomer (1.0 eq), and the base (4.0 eq).

  • Solvent Addition: Add the degassed solvent to the flask. If using a biphasic system, add the degassed aqueous solution of the base and the phase-transfer catalyst.

  • Catalyst Addition: Add the palladium catalyst (typically 1-2 mol%) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 24-72 hours. Monitor the progress of the polymerization by GPC (Gel Permeation Chromatography) to follow the increase in molecular weight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or acetone (B3395972).

    • Filter the precipitated polymer and wash it extensively with methanol and acetone to remove residual catalyst and oligomers.

    • To further purify the polymer, perform a Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane (B92381), chloroform). The desired polymer is typically recovered from the chloroform (B151607) fraction.

  • Drying: Dry the purified polymer under vacuum at 40-60 °C overnight.

  • Characterization: Characterize the polymer by ¹H NMR, GPC, UV-Vis spectroscopy, and cyclic voltammetry to determine its structure, molecular weight, optical properties, and electrochemical behavior.

Suzuki_Polymerization_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification cluster_final Final Product reagents Combine Monomers & Base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere catalyst Add Pd Catalyst solvent->catalyst heating Heat & Stir (24-72h) catalyst->heating precipitation Precipitate in Methanol heating->precipitation Cool to RT filtration Filter Polymer precipitation->filtration soxhlet Soxhlet Extraction filtration->soxhlet drying Vacuum Drying soxhlet->drying characterization Characterize drying->characterization

Workflow for Suzuki-Miyaura Polymerization.

Application 2: Synthesis of Photosensitizers

The 1,4-benzodioxane-6-yl moiety can be incorporated into photosensitizer molecules, such as aza-boron-dipyrromethene (aza-BODIPY) dyes. The electron-donating character of the benzodioxane substituent can influence the photophysical properties of the dye, leading to desirable characteristics for applications in photodynamic therapy (PDT) and photocatalysis.

Quantitative Data Summary

CompoundAbsorption Max (λabs, nm)Singlet Oxygen Quantum Yield (ΦΔ)Excited Triplet-State Lifetime (τT, μs)
Aza-BODIPY with 1,4-benzodioxane-6-yl substituents6780.4221

Data extracted from a study on aza-BODIPY substituted with 1,4-benzodioxane-6-yl groups.

Experimental Protocol: Synthesis of a Benzodioxane-Substituted Aza-BODIPY

This protocol outlines the key synthetic step involving this compound for the creation of a substituted aza-BODIPY core, which is a precursor to the final photosensitizer.

Materials:

  • A suitable di-halogenated aza-BODIPY core

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the di-halogenated aza-BODIPY core (1.0 eq) in a mixture of toluene and ethanol.

  • Addition of Reagents: Add this compound (2.5 eq) and an aqueous solution of K₂CO₃ (2 M, 4.0 eq).

  • Inert Atmosphere: Degas the mixture by bubbling argon through it for 20-30 minutes.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.1 eq), to the reaction mixture under an argon atmosphere.

  • Reaction: Heat the mixture to reflux (around 90-100 °C) and stir for 24 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Add water and extract the product with an organic solvent like dichloromethane (B109758) or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Photosensitizer_Synthesis_Pathway cluster_product Product aza_bodipy Di-halogenated Aza-BODIPY Core final_product Benzodioxane-Substituted Aza-BODIPY aza_bodipy->final_product Suzuki Coupling boronic_acid This compound boronic_acid->final_product catalyst Pd(PPh₃)₄ base K₂CO₃ solvent Toluene/Ethanol/H₂O

Synthetic pathway for a benzodioxane-substituted photosensitizer.

Application 3: Development of Fluorescent Sensors

The 1,4-benzodioxane scaffold can be incorporated into fluorescent chemosensors for the detection of metal ions. The oxygen atoms in the dioxolane ring can act as binding sites for metal ions, and this interaction can lead to a change in the fluorescence properties of the molecule (either enhancement or quenching). By functionalizing the benzodioxane ring with a fluorophore, a sensor can be designed where the binding event is translated into a measurable optical signal. This compound serves as a convenient starting point for the synthesis of such sensors, allowing for the attachment of the benzodioxane unit to a fluorophore through a stable C-C bond.

Logical Relationship for Sensor Design

Sensor_Design_Logic cluster_components Sensor Components cluster_synthesis Synthesis cluster_sensing Sensing Mechanism benzodioxane 1,4-Benzodioxane (Binding Site) boronic_acid This compound fluorophore Fluorophore (Signaling Unit) suzuki Suzuki Coupling fluorophore->suzuki boronic_acid->suzuki sensor_molecule Benzodioxane-Fluorophore Conjugate suzuki->sensor_molecule binding Binding Event sensor_molecule->binding metal_ion Metal Ion metal_ion->binding signal Change in Fluorescence binding->signal

Logical workflow for designing a benzodioxane-based fluorescent sensor.

Derivatisierung von 1,4-Benzodioxan-6-boronsäure für das biologische Screening: Applikations- und Protokollhinweise

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben die Derivatisierung von 1,4-Benzodioxan-6-boronsäure als vielseitige Plattform für die Synthese von biologisch aktiven Molekülen. Der Schwerpunkt liegt auf der Suzuki-Miyaura-Kreuzkupplung zur Erzeugung einer Bibliothek von substituierten 1,4-Benzodioxan-Derivaten. Diese Verbindungen sind von großem Interesse für das biologische Screening, insbesondere in den Bereichen Onkologie und Herz-Kreislauf-Erkrankungen, da sie als Inhibitoren von Signalwegen wie dem mTOR-Signalweg und als Antagonisten von adrenergen Rezeptoren wirken können.

Einleitung

Der 1,4-Benzodioxan-Kern ist ein wichtiger Baustein in der medizinischen Chemie, der in mehreren von der FDA zugelassenen Medikamenten vorkommt. Die Derivatisierung von 1,4-Benzodioxan-6-boronsäure über die Suzuki-Miyaura-Kupplung ermöglicht die effiziente Einführung einer Vielzahl von Aryl- und Heteroaryl-Substituenten. Diese Reaktion ist bekannt für ihre hohe Toleranz gegenüber funktionellen Gruppen und ihre robusten Reaktionsbedingungen, was sie ideal für die Erstellung von Substanzbibliotheken für das Hochdurchsatz-Screening macht.

Die synthetisierten Derivate können auf verschiedene biologische Aktivitäten getestet werden. Von besonderem Interesse sind:

  • Antitumor-Aktivität: Viele 1,4-Benzodioxan-Derivate haben eine zytotoxische Wirkung auf verschiedene Krebszelllinien gezeigt. Ein wichtiger Angriffspunkt ist der mTOR (mammalian Target of Rapamycin)-Signalweg, der bei vielen Krebsarten fehlreguliert ist.

  • α1-Adrenozeptor-Antagonismus: Diese Derivate können als Antagonisten an α1-adrenergen Rezeptoren wirken, die eine entscheidende Rolle bei der Regulierung des Blutdrucks spielen. Dies macht sie zu potenziellen Kandidaten für die Behandlung von Bluthochdruck.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die biologische Aktivität ausgewählter 1,4-Benzodioxan-Derivate zusammen.

Tabelle 1: Antitumor-Aktivität von 1,4-Benzodioxan-Derivaten

VerbindungKrebszelllinieIC50 (µM)Anmerkungen
1,4-Benzodioxan-Hydrazon-Derivat (7e)Melanom (MDA-MB-435)0.20Induziert Apoptose und S-Phasen-Arrest.[1]
Melanom (M14)0.46
Melanom (SK-MEL-2)0.57
Melanom (UACC-62)0.27
Durchschnitt über 56 Zelllinien6.92[1]
mTOR-Kinase-Hemmung5.47[1]
1,4-Dioxan-Derivat (R)-4Prostatakrebs (PC-3)-Die zytotoxische Aktivität ist α1d-AR-abhängig.[2]

Tabelle 2: α1-Adrenozeptor-Bindungsaffinität von 1,4-Benzodioxan-Derivaten

VerbindungRezeptor-SubtypKi (nM)Anmerkungen
WB-4101 (Referenzverbindung)α1A-Potenter und selektiver α1-Adrenozeptor-Antagonist.
Phendioxan (Referenzverbindung)α1A-Potenter und selektiver α1-Adrenozeptor-Antagonist.
1,4-Dioxan-Derivat (S)-25-HT1A-Potenter 5-HT1A-Rezeptor-Agonist mit hoher Selektivität gegenüber α1-AR-Subtypen.[2]

Experimentelle Protokolle

Allgemeine Vorschrift für die Suzuki-Miyaura-Kreuzkupplung

Dieses Protokoll beschreibt ein allgemeines Verfahren zur Synthese von biarylischen 1,4-Benzodioxan-Derivaten. Eine Optimierung der Reaktionsbedingungen kann für spezifische Substrate erforderlich sein.

Materialien:

  • 1,4-Benzodioxan-6-boronsäure

  • Geeignetes Aryl- oder Heteroarylhalogenid (z. B. Bromid oder Iodid)

  • Palladium-Katalysator (z. B. Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (z. B. K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Lösungsmittel (z. B. 1,4-Dioxan, Toluol, DMF/Wasser-Gemisch)

  • Inertgas (Argon oder Stickstoff)

Vorgehensweise:

  • In einem trockenen Schlenkrohr werden 1,4-Benzodioxan-6-boronsäure (1,0 Äq.), das Arylhalogenid (1,2 Äq.), die Base (2,0 Äq.) und der Palladium-Katalysator (0,02-0,05 Äq.) vorgelegt.

  • Das Gefäß wird evakuiert und dreimal mit einem Inertgas gespült.

  • Ein entgastes Lösungsmittel wird zugegeben.

  • Die Reaktionsmischung wird unter Inertgasatmosphäre bei 80-100 °C für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

  • Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Wasser verdünnt und dreimal mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Der Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Produkt zu erhalten.

Protokoll für einen zellbasierten Zytotoxizitätsassay (MTT-Assay)

Materialien:

  • Krebszelllinien (z. B. MCF-7, A549, HCT116)

  • Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Kälberserum (FCS) und 1 % Penicillin/Streptomycin

  • Testverbindungen (in DMSO gelöst)

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • DMSO

  • 96-Well-Platten

  • Plattenlesegerät (ELISA-Reader)

Vorgehensweise:

  • Die Zellen werden in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well ausgesät und über Nacht bei 37 °C und 5 % CO₂ inkubiert.

  • Die Testverbindungen werden in verschiedenen Konzentrationen zum Medium gegeben und die Platten für weitere 48-72 Stunden inkubiert.

  • Nach der Inkubationszeit wird das Medium entfernt und MTT-Lösung zu jedem Well gegeben. Die Platten werden für 2-4 Stunden bei 37 °C inkubiert.

  • Die MTT-Lösung wird entfernt und DMSO zugegeben, um die gebildeten Formazan-Kristalle aufzulösen.

  • Die Extinktion wird bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät gemessen.

  • Die prozentuale Zellviabilität wird im Vergleich zu unbehandelten Kontrollzellen berechnet und die IC50-Werte werden bestimmt.

Protokoll für einen α1-Adrenozeptor-Bindungsassay

Materialien:

  • Membranpräparationen, die α1-adrenerge Rezeptoren exprimieren (z. B. aus Rattenhirn oder transfizierten Zelllinien)

  • Radioligand (z. B. [³H]Prazosin)

  • Testverbindungen in verschiedenen Konzentrationen

  • Inkubationspuffer (z. B. 50 mM Tris-HCl, pH 7,4)

  • Glasfaserfilter

  • Szintillationszähler

Vorgehensweise:

  • Die Membranpräparationen werden mit dem Radioliganden und den Testverbindungen in verschiedenen Konzentrationen im Inkubationspuffer inkubiert.

  • Die Inkubation erfolgt typischerweise bei 25 °C für 60 Minuten.

  • Die Reaktion wird durch schnelle Filtration über Glasfaserfilter gestoppt, um gebundenen von ungebundenem Radioliganden zu trennen.

  • Die Filter werden mehrmals mit eiskaltem Puffer gewaschen.

  • Die Radioaktivität auf den Filtern wird mit einem Szintillationszähler gemessen.

  • Die unspezifische Bindung wird in Gegenwart einer hohen Konzentration eines nicht-markierten Liganden (z. B. Phentolamin) bestimmt.

  • Die spezifische Bindung wird berechnet und die Ki-Werte für die Testverbindungen werden aus den IC50-Werten unter Verwendung der Cheng-Prusoff-Gleichung bestimmt.

Visualisierungen

Signalwege

mTOR_Signaling_Pathway GF Wachstumsfaktoren RTK Rezeptor-Tyrosinkinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphoryliert PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC TSC1/TSC2 AKT->TSC hemmt Rheb Rheb-GTP TSC->Rheb hemmt mTORC1 mTORC1 Rheb->mTORC1 aktiviert S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Proteinsynthese & Zellwachstum S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Benzodioxane 1,4-Benzodioxan- Derivat Benzodioxane->mTORC1 hemmt

Abbildung 1: Vereinfachter mTOR-Signalweg und der potenzielle Angriffspunkt für 1,4-Benzodioxan-Derivate.

Alpha1_Adrenergic_Signaling Norepinephrine Noradrenalin Alpha1_Receptor α1-Adrenozeptor Norepinephrine->Alpha1_Receptor Gq Gq-Protein Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 spaltet IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmatisches Reticulum IP3->ER PKC Proteinkinase C DAG->PKC Ca2_Release Ca²⁺-Freisetzung ER->Ca2_Release Cell_Response Zelluläre Antwort (z.B. Vasokonstriktion) Ca2_Release->Cell_Response PKC->Cell_Response Benzodioxane 1,4-Benzodioxan- Derivat Benzodioxane->Alpha1_Receptor blockiert

Abbildung 2: α1-adrenerger Signalweg und die antagonistische Wirkung von 1,4-Benzodioxan-Derivaten.

Experimenteller Arbeitsablauf

Experimental_Workflow Start 1,4-Benzodioxan- 6-boronsäure Synthesis Suzuki-Miyaura Kupplung Start->Synthesis Library Derivat- Bibliothek Synthesis->Library Screening Biologisches Screening Library->Screening Cytotoxicity Zytotoxizitäts- assays (z.B. MTT) Screening->Cytotoxicity Binding Rezeptorbindungs- assays Screening->Binding Data_Analysis Datenanalyse (IC50, Ki) Cytotoxicity->Data_Analysis Binding->Data_Analysis Hit_ID Identifizierung von Leitstrukturen Data_Analysis->Hit_ID

Abbildung 3: Allgemeiner Arbeitsablauf von der Synthese bis zur Identifizierung von Leitstrukturen.

References

The Role of 1,4-Benzodioxane-6-boronic acid in Targeted Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodioxane-6-boronic acid is a versatile bifunctional molecule that is increasingly drawing attention in the field of targeted drug discovery. This compound uniquely merges the structural features of the 1,4-benzodioxane (B1196944) scaffold, a motif present in numerous biologically active compounds, with the chemical reactivity and targeting capabilities of the boronic acid group. The 1,4-benzodioxane moiety is a recognized pharmacophore found in antagonists of α1-adrenergic and serotonin (B10506) receptors, as well as in compounds with anticancer and antibacterial properties.[1] Concurrently, the boronic acid functional group is a cornerstone of modern medicinal chemistry, renowned for its ability to form reversible covalent bonds with diols, act as a serine protease inhibitor, and serve as a crucial building block in carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[2][3]

These application notes provide a comprehensive overview of the utility of this compound in the design and synthesis of targeted therapeutic agents. We will explore its application as a foundational scaffold for developing enzyme inhibitors and as a key reactant in the synthesis of complex bioactive molecules. Detailed protocols for relevant experimental procedures are provided to facilitate its practical application in the laboratory.

Core Applications in Targeted Drug Discovery

The utility of this compound in targeted drug discovery can be broadly categorized into two main areas:

  • As a Bioactive Scaffold Moiety: The boronic acid group can act as a "warhead" to target the active sites of specific enzymes, particularly serine hydrolases.[4] The 1,4-benzodioxane portion of the molecule serves as a scaffold that can be further functionalized to enhance binding affinity and selectivity for the target protein.

  • As a Versatile Synthetic Intermediate: It is a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse library of compounds. This reaction is instrumental in creating complex molecular architectures necessary for potent and selective drug candidates.

Data Presentation: Biological Activities of 1,4-Benzodioxane Derivatives

While specific quantitative data for the direct biological activity of this compound is limited in publicly available literature, the following tables summarize the reported activities of various derivatives of the 1,4-benzodioxane scaffold, illustrating its potential as a pharmacophore.

Table 1: Anticancer Activity of 1,4-Benzodioxane Derivatives

CompoundCancer Cell LineBiological TargetActivity (IC50/GI50)Reference
1,4-benzodioxane-hydrazone derivative (7e)MDA-MB-435 (Melanoma)mTOR kinaseGI50: 0.20 µM[5]
M14 (Melanoma)mTOR kinaseGI50: 0.46 µM[5]
SK-MEL-2 (Melanoma)mTOR kinaseGI50: 0.57 µM[5]
UACC-62 (Melanoma)mTOR kinaseGI50: 0.27 µM[5]
Average of 56 cell linesmTOR kinaseGI50: 6.92 µM[5]
1,2,4-triazole derivative with 1,4-benzodioxan (5k)HEPG2 (Liver Cancer)MetAP2IC50: 0.81 µM[6]
1,4-Dioxane (B91453) derivative (Compound 13)PC-3 (Prostate Cancer)Cytotoxic-[7][8]
1,4-Dioxane derivative (R)-4PC-3 (Prostate Cancer)α1d-AR-dependent-[9]

Table 2: Enzyme Inhibition by 1,4-Benzodioxane and Boronic Acid Derivatives

Compound ClassTarget EnzymeInhibition DataReference
1,4-benzodioxan-substituted chalconeshuman Monoamine Oxidase B (hMAO-B)IC50 of most potent compound: 0.026 µM[10]
Phenylboronic acidsKPC-2 and chromosomal AmpC β-lactamases% inhibition at 100 µM for m-derivative: 76% and 100% respectively[11]
Boronic Acid Transition State Inhibitors (BATSIs)KPC-2 and SHV-1 β-lactamasesIC50 ≤ 600 nM for nine compounds[12]
1,2,4-triazole derivative with 1,4-benzodioxan (5k)MetAP2IC50: 0.93 µM[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of bi-aryl compounds using this compound and an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene (B28343), Dioxane, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water).

  • Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired bi-aryl compound.

Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a general method to assess the inhibitory activity of a synthesized 1,4-benzodioxane derivative against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Microplate reader

  • Multichannel pipette

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.

    • Prepare a solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate over the desired time course.

    • Prepare a solution of the substrate in the assay buffer.

  • Assay Setup:

    • In the wells of a 96-well plate, add a fixed volume of the enzyme solution.

    • Add varying concentrations of the inhibitor solution to the wells. Include a control with buffer and DMSO (no inhibitor).

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

  • Monitor Reaction:

    • Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence) over time at a specific wavelength. The wavelength will depend on the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction rates (velocities) from the linear portion of the progress curves.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Targeted Inhibitor cluster_evaluation Biological Evaluation A This compound C Suzuki-Miyaura Coupling A->C B Aryl Halide (with targeting moiety) B->C D Purified Targeted Inhibitor C->D E Target Enzyme F Enzyme Inhibition Assay D->F E->F G IC50 Determination F->G H Cell-Based Assays G->H I In Vivo Studies H->I

Caption: Experimental workflow for the synthesis and evaluation of a targeted inhibitor.

signaling_pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 1,4-Benzodioxane Derivative Inhibitor->mTOR

Caption: Hypothesized inhibition of the mTOR signaling pathway by a 1,4-benzodioxane derivative.

logical_relationship cluster_features Key Molecular Features cluster_applications Applications in Drug Discovery A This compound B 1,4-Benzodioxane Scaffold (Pharmacophore) A->B C Boronic Acid Moiety (Reactive/Targeting Group) A->C E Suzuki-Miyaura Coupling (Synthesis of Analogs) A->E D Enzyme Inhibition (e.g., Serine Proteases) B->D C->D F Targeted Drug Delivery (Sialic Acid Binding) C->F G Lead Compound for Targeted Therapy D->G E->G F->G

Caption: Logical relationship of this compound's features and applications.

References

Troubleshooting & Optimization

Technical Support Center: 1,4-Benzodioxane-6-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments involving 1,4-Benzodioxane-6-boronic acid. The information is tailored to assist researchers in optimizing their reaction conditions and overcoming common side reactions.

I. Common Side Reactions and Troubleshooting

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, like other boronic acids, it is susceptible to several side reactions that can lower the yield of the desired product and complicate purification. The most prevalent of these are protodeboronation and homocoupling.

FAQ 1: What is protodeboronation and why is it a problem with this compound?

Answer:

Protodeboronation is a common undesired side reaction in which the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,4-benzodioxane (B1196944).[1] This reaction consumes the starting material and reduces the overall yield of the desired cross-coupled product. The 1,4-benzodioxane moiety is an electron-rich aromatic system, which can make the C-B bond more susceptible to cleavage under certain conditions.

Troubleshooting Protodeboronation:

Potential Cause Recommended Solution Explanation
Presence of excess water and/or protic solvents Use anhydrous solvents and ensure all reagents and glassware are thoroughly dried.Protic sources can facilitate the protonolysis of the C-B bond.
Prolonged reaction times at elevated temperatures Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Optimize the temperature to the minimum required for efficient coupling.Higher temperatures and longer reaction times can promote the degradation of the boronic acid.
Inappropriate choice of base Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH. The use of fluoride (B91410) bases (e.g., KF, CsF) can also be beneficial.[2]Strong bases can accelerate the rate of protodeboronation.[3]
Instability of the boronic acid Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester, before the coupling reaction.[1][4] These are often more resistant to protodeboronation and can be used directly in the Suzuki coupling.Boronic esters can act as a "slow-release" source of the boronic acid under the reaction conditions, minimizing its decomposition.
FAQ 2: I am observing a significant amount of a dimeric by-product in my reaction. What is it and how can I prevent it?

Answer:

The dimeric by-product you are observing is likely the result of homocoupling, a reaction where two molecules of this compound couple with each other to form 6,6'-bi(1,4-benzodioxane). This is a common side reaction in Suzuki-Miyaura couplings.[4]

Troubleshooting Homocoupling:

Potential Cause Recommended Solution Explanation
Presence of oxygen in the reaction mixture Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw technique.[1]Oxygen can promote the oxidative homocoupling of boronic acids, catalyzed by the palladium catalyst.[4]
Use of a Pd(II) precatalyst Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-formed Pd(0) catalyst.Pd(II) precatalysts are reduced in situ to the active Pd(0) species, a process that can sometimes be accompanied by the oxidative homocoupling of the boronic acid.[1]
Suboptimal reaction conditions Screen different solvents, bases, and palladium ligands to find the optimal conditions for the desired cross-coupling reaction over homocoupling.The rate of homocoupling versus the desired cross-coupling can be highly dependent on the specific reaction parameters.

II. Experimental Protocols and Methodologies

While specific yields for reactions with this compound are highly substrate-dependent, the following general protocol for a Suzuki-Miyaura coupling can serve as a starting point.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • This compound

  • Aryl halide (or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent(s).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Note on Purification: The polarity of the resulting biaryl product will determine the appropriate eluent system for column chromatography. A gradient of ethyl acetate (B1210297) in hexanes is often a good starting point.

III. Diagrams and Workflows

Logical Troubleshooting Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions with this compound.

G cluster_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting start Start Suzuki Coupling Reaction check_completion Reaction Complete? start->check_completion low_yield Low Yield or No Reaction check_completion->low_yield No side_products Significant Side Products check_completion->side_products Yes, but... purify Purify Product check_completion->purify Yes troubleshoot_yield Troubleshoot Low Yield low_yield->troubleshoot_yield troubleshoot_side_products Troubleshoot Side Products side_products->troubleshoot_side_products check_reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvent) troubleshoot_yield->check_reagents protodeboronation Protodeboronation Observed? (Formation of 1,4-Benzodioxane) troubleshoot_side_products->protodeboronation homocoupling Homocoupling Observed? (Formation of Dimer) troubleshoot_side_products->homocoupling optimize_conditions Optimize Conditions (Temperature, Time, Concentration) check_reagents->optimize_conditions change_catalyst Change Catalyst/Ligand System optimize_conditions->change_catalyst address_protodeboronation Use Anhydrous Conditions Use Milder Base Consider Boronic Ester protodeboronation->address_protodeboronation Yes address_homocoupling Improve Degassing Use Pd(0) Source homocoupling->address_homocoupling Yes

Caption: Troubleshooting workflow for Suzuki coupling.

General Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle cluster_legend Legend Pd0 Pd(0)L_n RPdX R¹-Pd(II)L_n-X Pd0->RPdX R¹-X OxAdd Oxidative Addition RPdR R¹-Pd(II)L_n-R² RPdX->RPdR R²-B(OH)₃⁻ Transmetal Transmetalation RPdR->Pd0 Product R¹-R² RPdR->Product RedElim Reductive Elimination ArX R¹-X ArB R²-B(OH)₂ ArB->RPdR Base Base Base R1 R¹ = Aryl/Vinyl Halide/Triflate R2 R² = 1,4-Benzodioxane-6-yl

Caption: Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Protodeboronation in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting protodeboronation of 1,4-benzodioxane-6-boronic acid in Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for successful cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant side reaction in the Suzuki coupling of this compound?

Protodeboronation is a chemical process where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of a Suzuki coupling reaction, this leads to the formation of 1,4-benzodioxane (B1196944) as a byproduct, thereby reducing the yield of the desired coupled product. This side reaction is a common challenge, especially with electron-rich boronic acids like this compound.[2]

Q2: What are the primary factors that promote the protodeboronation of this compound?

Several factors can accelerate protodeboronation:

  • Base: The presence of a base, which is essential for the Suzuki-Miyaura coupling, is known to catalyze protodeboronation.[3] Strong bases and high pH can particularly increase the rate of this side reaction.[4][5]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[6][7]

  • Water Content: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation.[6]

  • Palladium Catalyst and Ligands: The choice of palladium source and ligand can influence the rate of protodeboronation. Bulky, electron-rich ligands, while often effective for the cross-coupling, can sometimes also promote this undesired side reaction.[3][6]

  • Reaction Time: Prolonged reaction times can lead to increased degradation of the boronic acid.[8]

Q3: How can I minimize protodeboronation during my Suzuki coupling reaction?

Minimizing protodeboronation involves optimizing several reaction parameters:

  • Choice of Boronic Acid Derivative: Using more stable boronic esters, such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates, is a common and effective strategy.[1][6] These derivatives slowly release the active boronic acid under the reaction conditions, which can favor the desired cross-coupling over protodeboronation.[9]

  • Base Selection: Use a weaker base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) instead of strong bases such as sodium hydroxide (B78521) (NaOH).[6]

  • Temperature Control: If feasible, running the reaction at a lower temperature can slow down the rate of protodeboronation.[6]

  • Solvent and Water Content: Use anhydrous solvents and carefully control the amount of water in the reaction.[6]

  • Catalyst System: Experiment with different palladium sources and ligands. Pre-formed palladium catalysts or palladacycles can be more stable and active.[6] Buchwald-type biarylphosphine ligands are often a good choice for heteroaryl couplings.[6]

  • Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

Q4: How can I detect and quantify the extent of protodeboronation?

The extent of protodeboronation can be determined by analyzing the crude reaction mixture using techniques such as:

  • Thin-Layer Chromatography (TLC): To qualitatively assess the presence of the 1,4-benzodioxane byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the amounts of the desired product, unreacted starting materials, and the protodeboronated byproduct.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the 1,4-benzodioxane byproduct.

Troubleshooting Guide

This guide addresses common problems encountered during the Suzuki coupling of this compound.

Problem Potential Causes Recommended Actions
Low yield of desired product and significant formation of 1,4-benzodioxane. High rate of protodeboronation of the boronic acid.1. Modify the Boron Source: Switch from this compound to its more stable pinacol or MIDA ester derivative.[1][6] 2. Optimize the Base: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[6] 3. Lower the Reaction Temperature: Conduct the reaction at the lowest effective temperature.[6] 4. Use Anhydrous Conditions: Ensure solvents and reagents are dry.[6] 5. Change the Catalyst/Ligand System: Screen different palladium sources and ligands. Consider robust catalyst systems like palladacycles or Buchwald-type ligands.[6]
Reaction stalls or does not go to completion. Catalyst deactivation or inhibition.1. Increase Catalyst Loading: A higher catalyst loading may be necessary.[6] 2. Choose a Robust Catalyst System: Use pre-formed palladium catalysts that are more stable.[6] 3. Ligand Selection: Employ ligands known to stabilize the palladium catalyst and promote efficient coupling.[6]
Formation of homocoupled byproducts. Presence of oxygen in the reaction mixture or incomplete reduction of a Pd(II) precatalyst.1. Improve Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen.[10] 2. Use a Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid in-situ reduction issues.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and may require optimization for your specific substrates.

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound or its ester derivative (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand), and the base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.).[8]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[8]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, DMF) via syringe.[8] A small amount of water may be added if necessary for the specific protocol.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.[8]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Ligand Screening

To identify the optimal ligand for your reaction, a parallel screening approach can be employed.

  • Stock Solutions: Prepare a stock solution of your aryl halide and solvent. Prepare a separate stock solution of your boronic acid derivative, base, and solvent.

  • Reaction Array: In an array of reaction vials, add the palladium precursor (e.g., Pd₂(dba)₃).

  • Ligand Addition: To each vial, add a different phosphine (B1218219) ligand, maintaining a constant Pd:ligand ratio (e.g., 1:2 or 1:4).

  • Reagent Addition: Add the aryl halide stock solution to each vial, followed by the boronic acid/base stock solution.

  • Reaction Conditions: Seal the vials, purge with an inert gas, and place them in a heating block at the desired temperature.

  • Analysis: After a set time, analyze the outcome of each reaction by LC-MS or GC-MS to determine the yield of the desired product and the extent of side reactions.[8]

Visualizations

Suzuki_vs_Protodeboronation cluster_suzuki Suzuki Coupling Pathway cluster_proto Protodeboronation Side Reaction ArX Ar-X OxAdd Ar-Pd(II)-X ArX->OxAdd Oxidative Addition Pd0 Pd(0)L_n Pd0->OxAdd Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetalation Transmetalation RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation BoronicAcid2 Ar'-B(OR)2 Base Base Base->Transmetalation Protodeboronation Ar'-H BoronicAcid2->Protodeboronation H_source H₂O / Solvent H_source->Protodeboronation Base2 Base Base2->Protodeboronation Catalysis

Caption: Competing pathways: Suzuki coupling versus protodeboronation.

Troubleshooting_Workflow start Low Yield of Desired Product analyze Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) start->analyze check_proto Significant Protodeboronation (e.g., 1,4-benzodioxane observed)? analyze->check_proto optimize_proto Optimize to Minimize Protodeboronation: - Use Boronic Ester (Pinacol, MIDA) - Weaker Base (K₂CO₃, K₃PO₄) - Lower Temperature - Anhydrous Conditions check_proto->optimize_proto Yes check_catalyst Reaction Stalled? Catalyst Deactivation? check_proto->check_catalyst No end Improved Yield optimize_proto->end optimize_catalyst Optimize Catalyst System: - Increase Catalyst Loading - Use Robust Pre-catalyst - Screen Ligands (e.g., Buchwald-type) check_catalyst->optimize_catalyst Yes check_homo Homocoupling Observed? check_catalyst->check_homo No optimize_catalyst->end optimize_homo Minimize Homocoupling: - Rigorous Degassing - Use Pd(0) Source check_homo->optimize_homo Yes check_homo->end No optimize_homo->end

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Mechanism_Protodeboronation boronic_acid Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ (Base) product Ar-H boronate->product Rate-limiting protonolysis proton_source H₂O proton_source->product boric_acid B(OH)₃ base OH⁻ base->boronate

References

Technical Support Center: Purification of Boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of boronic acid reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude boronic acid reaction mixture?

A1: Common impurities include unreacted starting materials, homocoupled byproducts, protodeboronation products (where the boronic acid group is replaced by a hydrogen), and boroxines (anhydrides of boronic acids).[1][2] Boric acid can also be present as a result of hydrolysis of boronic acids or their esters during the reaction or workup.[3]

Q2: Why is silica (B1680970) gel chromatography often challenging for purifying boronic acids?

A2: Boronic acids are often polar and can interact strongly with the acidic silica gel, leading to streaking, poor separation, or decomposition on the column.[1][2][3] They can stick to the silica and be difficult to elute, or they may co-elute with other polar products.[3]

Q3: What are boroxines and how can their formation be minimized?

A3: Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules. Their formation can be problematic as they are in equilibrium with the boronic acid, which can complicate purification and characterization.[2] To minimize their formation, it is advisable to avoid high temperatures and anhydrous conditions during workup and storage. Adding a small amount of water to NMR samples can often hydrolyze the boroxine (B1236090) back to the boronic acid for accurate analysis.[2]

Q4: What is protodeboronation and how can it be prevented?

A4: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[4] This undesired side reaction can be promoted by acidic or basic conditions and elevated temperatures.[4][5] To prevent it, it is recommended to work at a near-neutral pH and avoid prolonged heating during the workup and purification steps.[5]

Q5: Are there alternatives to silica gel chromatography for purifying boronic acids?

A5: Yes, several alternative methods are often more effective. These include:

  • Acid-Base Extraction: This technique exploits the weakly acidic nature of boronic acids.[3]

  • Recrystallization: Effective for crystalline boronic acids.[6][7]

  • Scavenger Resins: These solid-supported reagents can selectively bind to and remove boronic acid impurities.[3]

  • Diethanolamine (B148213) Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be filtered off and then hydrolyzed to recover the pure boronic acid.[1][2][7]

  • Reverse-Phase Chromatography (C18): This can be a viable option, although some boronic acids may still exhibit poor peak shape.[1][3]

Troubleshooting Guides

Problem 1: The boronic acid product is co-eluting with impurities during silica gel chromatography.

This is a common issue due to the polar nature of boronic acids.

G start Co-elution on Silica Gel option1 Modify Mobile Phase start->option1 Adjust Chromatography option2 Switch to Alternative Technique start->option2 Change Method sub_option1a Add Modifier (e.g., Acetic Acid) option1->sub_option1a sub_option1b Change Solvent System (e.g., DCM/MeOH) option1->sub_option1b sub_option2a Acid-Base Extraction option2->sub_option2a sub_option2b Recrystallization option2->sub_option2b sub_option2c Scavenger Resin option2->sub_option2c sub_option2d Diethanolamine Adduct Formation option2->sub_option2d end Pure Product sub_option1a->end sub_option1b->end sub_option2a->end sub_option2b->end sub_option2c->end sub_option2d->end

Caption: Troubleshooting workflow for co-elution issues.

Solutions:

  • Modify the Mobile Phase: Adding a small amount of a modifier like acetic acid can sometimes improve separation.[6] Alternatively, switching to a more polar solvent system, such as dichloromethane/methanol, may be effective for highly polar boronic acids.[8]

  • Alternative Purification Techniques: If modifying the chromatography is unsuccessful, consider the alternative methods listed in FAQ Q5.

Problem 2: The boronic acid product appears to be decomposing on the silica gel column.

The acidic nature of silica gel can cause degradation of sensitive boronic acids.

Solutions:

  • Use Neutral Alumina (B75360): Neutral alumina can be a less harsh alternative to silica gel for column chromatography.[6]

  • Deactivate Silica Gel: You can try to neutralize the silica gel by pre-treating it with a base, such as triethylamine, in the eluent.

  • Avoid Chromatography: Opt for non-chromatographic purification methods like recrystallization, acid-base extraction, or derivatization.

Problem 3: The purified boronic acid is a white solid that is difficult to characterize and appears as a mixture in the NMR.

This could be due to the presence of boroxine anhydrides.

Solution:

  • Hydrolysis: Dissolve a small sample in a solvent containing a trace of water (e.g., wet DMSO-d6 for NMR analysis). This will often hydrolyze the boroxine back to the monomeric boronic acid, resulting in a cleaner spectrum.[2] For bulk material, recrystallization from an aqueous solvent system can also break up the anhydride.[5]

Purification Methodologies

Data Summary of Purification Techniques
Purification MethodPrincipleBest Suited ForCommon Issues
Acid-Base Extraction Exploits the weakly acidic nature of boronic acids to separate them from neutral or basic compounds.[3]Separating acidic boronic acids from neutral or basic products.Not suitable if the desired product is also acidic or base-sensitive.[3]
Recrystallization Purification of crystalline solids based on differences in solubility.Crystalline boronic acids.[6]Not applicable for oily or amorphous products; finding a suitable solvent can be challenging.[1][6]
Scavenger Resins Solid-supported reagents that covalently bind to boronic acids, allowing for their removal by filtration.[3]Removing residual boronic acid impurities, especially when the product is sensitive to aqueous workups.[3]The cost of the resin can be a factor for large-scale purifications.
Diethanolamine Adducts Formation of a crystalline adduct with diethanolamine, which can be isolated and then hydrolyzed.[1][7]Boronic acids that are not excessively polar.[1]The adduct may not always precipitate easily, and the subsequent hydrolysis step adds an extra stage to the purification.[1]
Experimental Protocols

Protocol 1: Acid-Base Extraction

This method is ideal for separating acidic boronic acid impurities from neutral or basic reaction products.

G A Dissolve Crude Mixture in Organic Solvent B Extract with Aqueous Base (e.g., 1M NaOH) A->B C Separate Layers B->C D Organic Layer: Neutral/Basic Product C->D Contains E Aqueous Layer: Boronate Salt C->E Contains F Acidify Aqueous Layer (e.g., 1M HCl) E->F G Extract with Organic Solvent F->G H Purified Boronic Acid G->H

Caption: Workflow for acid-base extraction of boronic acids.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.[3]

  • Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1 M NaOH or 1 M K₂CO₃). Repeat the extraction two to three times.[3][5]

  • Separation: Combine the aqueous layers. The boronic acid will be in the aqueous layer as its boronate salt. The neutral or basic product remains in the organic layer.[5]

  • Acidification: Cool the combined aqueous extracts in an ice bath and carefully acidify to a pH of 1-2 with an acid such as 1 M HCl. The boronic acid should precipitate out.[5]

  • Isolation: Collect the precipitated boronic acid by vacuum filtration. If no precipitate forms, extract the acidified aqueous layer with a fresh organic solvent. The combined organic extracts can then be dried and concentrated to yield the purified boronic acid.[5]

Protocol 2: Purification via Diethanolamine Adduct Formation

This technique involves the derivatization of the boronic acid to a more easily purified crystalline solid.[1][5]

  • Adduct Formation: Dissolve the crude boronic acid in a non-polar solvent such as diethyl ether. Add diethanolamine dropwise with stirring. The diethanolamine adduct will often precipitate as a crystalline solid.[5][9]

  • Isolation of Adduct: Collect the solid adduct by vacuum filtration and wash with cold solvent.[5][9]

  • Hydrolysis: To recover the pure boronic acid, suspend the adduct in a biphasic mixture of diethyl ether and a dilute acid (e.g., 0.1 M HCl). Stir until the solid dissolves, which indicates the hydrolysis of the adduct.[5][9]

  • Final Extraction: Separate the layers. The purified boronic acid will be in the organic layer. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the pure boronic acid.

Protocol 3: Purification using a Scavenger Resin

This method is particularly useful for removing small amounts of boronic acid impurities when the desired product is sensitive to aqueous or acidic/basic conditions.[3]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[3]

  • Scavenging: Add 2 to 4 equivalents of a diol-functionalized scavenger resin relative to the amount of residual boronic acid.[3]

  • Stirring: Stir the suspension at room temperature for 1-4 hours, monitoring the disappearance of the boronic acid by a suitable method like TLC or LC-MS.[3]

  • Filtration: Filter the mixture to remove the resin.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the purified product, now free of the boronic acid impurity.[3]

References

How to avoid homocoupling in Suzuki reactions with aryl boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate homocoupling of aryl boronic acids in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the aryl boronic acid react with each other to form a symmetrical biaryl byproduct (Ar-Ar). This is problematic as it consumes the boronic acid reagent, reduces the yield of the desired cross-coupled product (Ar-Ar'), and complicates the purification process due to the structural similarity of the byproduct to the target molecule.

Q2: What are the primary causes of aryl boronic acid homocoupling?

A2: The primary causes of homocoupling are generally linked to the palladium catalyst's oxidation state and the presence of oxygen.

  • Palladium(II)-Mediated Coupling: The reaction can be catalyzed by palladium(II) species. Two molecules of the boronic acid can transmetalate with a Pd(II) center, followed by reductive elimination to yield the homocoupled product and Pd(0).[1][2]

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor.[1][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then enters the homocoupling catalytic cycle.[1][5]

  • In-situ Reduction of Pd(II) Precatalysts: When using a Pd(II) precatalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), it must be reduced to the active Pd(0) species in situ. This reduction can sometimes be facilitated by the boronic acid, leading to the formation of the homocoupling byproduct.[2][3][5]

Q3: How can I prevent or minimize homocoupling?

A3: Several strategies can be employed to suppress homocoupling:

  • Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from the reaction mixture. This can be achieved by sparging the solvent and reaction mixture with an inert gas like argon or nitrogen for an extended period (e.g., 15-30 minutes) or by using several freeze-pump-thaw cycles.[1][3]

  • Use of a Pd(0) Catalyst Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent the initial reduction step of a Pd(II) source, which can be a source of homocoupling.[3]

  • Addition of Mild Reducing Agents: The introduction of a mild reducing agent, like potassium formate, can help to keep the palladium in its Pd(0) state, thereby minimizing the concentration of Pd(II) species that promote homocoupling.[1][6][7]

  • Ligand Selection: Employing bulky, electron-rich phosphine (B1218219) ligands can accelerate the desired cross-coupling pathway, making it more competitive than the homocoupling side reaction.[8][9][10] For instance, SPhos has been shown to be effective in obtaining good yields of cross-coupling products while minimizing homocoupling.[11][12]

  • Controlled Addition of Boronic Acid: A slow-release strategy for the boronic acid, or the use of more stable boronic esters (like pinacol (B44631) esters), can maintain a low concentration of the free boronic acid in the reaction, which can help to reduce the rate of side reactions, including homocoupling.[13]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and resolving issues with homocoupling in your Suzuki reactions.

Visual Troubleshooting Workflow

troubleshooting_workflow start High Homocoupling Observed degas Step 1: Improve Degassing - Sparge with Ar/N2 for 30+ min - Use Freeze-Pump-Thaw cycles start->degas pd_source Step 2: Change Palladium Source - Switch from Pd(II) to Pd(0) precatalyst (e.g., Pd(OAc)2 to Pd(PPh3)4) degas->pd_source Still high homocoupling end Homocoupling Minimized degas->end Problem resolved ligand Step 3: Optimize Ligand - Increase ligand:Pd ratio - Use bulky, electron-rich ligand (e.g., SPhos, Buchwald ligands) pd_source->ligand Still high homocoupling pd_source->end Problem resolved additives Step 4: Introduce Additives - Add a mild reducing agent (e.g., potassium formate) ligand->additives Still high homocoupling ligand->end Problem resolved reagent_stability Step 5: Use Stable Boron Reagent - Switch to boronic ester (e.g., pinacol) - Employ slow addition of boronic acid additives->reagent_stability Still high homocoupling additives->end Problem resolved base_solvent Step 6: Re-evaluate Base & Solvent - Screen different bases - Ensure anhydrous solvent if needed reagent_stability->base_solvent Still high homocoupling reagent_stability->end Problem resolved base_solvent->end Problem resolved

Caption: A step-by-step workflow for troubleshooting homocoupling in Suzuki reactions.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Action
Significant amount of homocoupled product observed Presence of oxygen in the reaction mixture.Improve the degassing procedure. Sparge the solvent and reaction mixture with an inert gas (Ar or N₂) for a longer duration (e.g., 30 minutes) or perform multiple freeze-pump-thaw cycles.[1][3]
Use of a Pd(II) precatalyst leading to reductive homocoupling.Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[3]
Inefficient ligand for the desired cross-coupling.Screen different phosphine ligands. Bulky and electron-rich ligands often favor the desired reductive elimination step of the cross-coupling cycle.[8] Consider ligands from the Buchwald or Fu groups.
Sub-optimal choice of base.The choice of base can influence the reaction outcome. Perform a screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal one for your specific substrates.
Instability of the aryl boronic acid.Consider converting the aryl boronic acid to a more stable derivative, such as a pinacol ester, before the reaction. Alternatively, use a slow-addition technique for the boronic acid to keep its instantaneous concentration low.[13]

Experimental Protocols

General Protocol for Minimizing Homocoupling in a Suzuki Reaction

This protocol incorporates best practices to suppress the formation of homocoupling byproducts.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas (Argon or Nitrogen).

    • Use anhydrous and degassed solvent. To degas, sparge the solvent with an inert gas for at least 30 minutes or perform three freeze-pump-thaw cycles.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the palladium precatalyst (preferably a Pd(0) source), and the phosphine ligand under a positive pressure of inert gas.

    • Add the degassed solvent via cannula or syringe.

    • Add the base.

  • Degassing and Pre-heating:

    • Sparge the reaction mixture with an inert gas for another 10-15 minutes.

    • Some protocols suggest pre-heating the mixture of catalyst, base, and aryl halide before adding the boronic acid to potentially reduce homocoupling.[4]

  • Addition of Boronic Acid:

    • Dissolve the aryl boronic acid (or its ester derivative) in a minimal amount of the degassed solvent.

    • Add the boronic acid solution to the reaction mixture. For sensitive substrates, consider adding the boronic acid solution slowly over a period of time using a syringe pump.

  • Reaction Monitoring and Work-up:

    • Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up.

Competing Catalytic Cycles

The following diagram illustrates the competition between the desired Suzuki-Miyaura cross-coupling cycle and the undesired homocoupling cycle.

catalytic_cycles cluster_suzuki Desired Suzuki Cross-Coupling cluster_homocoupling Undesired Homocoupling pd0_s Pd(0)L_n pd2_s Ar-Pd(II)-X(L_n) pd0_s->pd2_s Oxidative Addition (Ar-X) pd0_h Pd(0)L_n pd2_trans_s Ar-Pd(II)-Ar'(L_n) pd2_s->pd2_trans_s Transmetalation (Ar'-B(OR)2) pd2_trans_s->pd0_s Reductive Elimination product_s Ar-Ar' (Desired Product) pd2_trans_s->product_s pd2_h Pd(II)X_2(L_n) pd0_h->pd2_h Oxidation (O_2) pd2_trans1_h Ar-Pd(II)-X(L_n) pd2_h->pd2_trans1_h Transmetalation (Ar-B(OR)2) pd2_trans2_h Ar-Pd(II)-Ar(L_n) pd2_trans1_h->pd2_trans2_h Transmetalation (Ar-B(OR)2) pd2_trans2_h->pd0_h Reductive Elimination product_h Ar-Ar (Homocoupling Byproduct) pd2_trans2_h->product_h

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

References

Improving the solubility of 1,4-Benzodioxane-6-boronic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 1,4-Benzodioxane-6-boronic acid, particularly concerning its solubility for chemical reactions.

Troubleshooting Guide & FAQs

Q1: My this compound is not dissolving in my reaction solvent. What can I do?

A1: Poor solubility of this compound is a common challenge. Here are several approaches to address this issue:

  • Solvent Selection: This compound is reported to be soluble in methanol.[1] For reaction purposes, particularly in cross-coupling reactions, a mixture of solvents is often effective. Common solvent systems for Suzuki-Miyaura couplings involving boronic acids include dioxane/water, DMF, or acetonitrile/water.[2] The choice of solvent can be critical, and empirical testing of different solvent systems is recommended.

  • Heating: Gently heating the reaction mixture can significantly increase the solubility of the boronic acid. However, be mindful of the thermal stability of all reaction components.

  • Use of a Base: In reactions like the Suzuki-Miyaura coupling, a base is required to activate the boronic acid.[3][4] The formation of a boronate salt upon addition of a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can enhance its solubility in the reaction medium.

  • Conversion to an Ester: Converting the boronic acid to a boronate ester, such as a pinacol (B44631) ester, can dramatically improve its solubility in organic solvents.[5][6][7] This derivative is often more stable and easier to handle.

  • Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst can be employed to facilitate the transport of the boronic acid from one phase to another, thereby increasing its effective concentration and reaction rate.

Q2: I am observing decomposition of my boronic acid during the reaction. How can I prevent this?

A2: Boronic acids can be prone to degradation under certain conditions. Here are some preventative measures:

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Borinic acids, which can be intermediates or impurities, are particularly susceptible to oxidation.[8]

  • Degassed Solvents: Use degassed solvents to remove dissolved oxygen, which can contribute to the decomposition of both the boronic acid and the palladium catalyst in cross-coupling reactions.

  • Temperature Control: Avoid excessive heating, as it can promote protodeboronation (cleavage of the C-B bond) or other decomposition pathways.

  • Avoid Strong Acids: Boronic acids are generally more stable in neutral or basic conditions. Strong acidic conditions can lead to protodeboronation.

Q3: Can I use water as a solvent for reactions with this compound?

A3: While some boronic acids have limited water solubility, the use of aqueous solvent mixtures is common, especially in Suzuki-Miyaura reactions.[2] The presence of water can be beneficial for the dissolution of the base and can facilitate the transmetalation step in the catalytic cycle. However, using solely water is generally not recommended due to the low solubility of the boronic acid and other organic reactants. A co-solvent system is typically necessary.

Q4: How does the purity of this compound affect its solubility and reactivity?

A4: The purity of the boronic acid is crucial. Impurities, such as the corresponding boroxine (B1236090) (a cyclic anhydride (B1165640) formed by dehydration of three boronic acid molecules), can be present.[9] Boroxines have different solubility profiles and may be less reactive in some cases. It is advisable to use high-purity this compound for consistent and reproducible results. Some commercial sources note that the product may contain varying amounts of the anhydride.[10]

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100g of solvent)
Chloroform25Moderate
3-Pentanone25High
Acetone25High
Dipropyl ether25High
Methylcyclohexane25Very Low

Data derived from studies on phenylboronic acid and its derivatives.[5][6][7]

Experimental Protocols

Protocol for Improving Solubility via Pinacol Ester Formation

This protocol describes the conversion of a boronic acid to its corresponding pinacol ester, which generally exhibits enhanced solubility in organic solvents.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Stir bar

  • Round-bottom flask

  • Condenser (if heating)

  • Dean-Stark trap (optional, for azeotropic removal of water)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and pinacol (1.1 to 1.5 equivalents).

  • Add a suitable anhydrous solvent (e.g., toluene) to the flask.

  • Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC or LC-MS. For reactions at elevated temperatures, a Dean-Stark trap can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the this compound pinacol ester.

Visualizations

experimental_workflow cluster_start Starting Material cluster_process Solubility Enhancement cluster_workup Workup & Purification cluster_end Final Product start This compound process1 Add Pinacol & Anhydrous Solvent start->process1 Step 1 process2 Stir at RT or Heat (Optional: Dean-Stark Trap) process1->process2 Step 2 process3 Reaction Monitoring (TLC, LC-MS) process2->process3 Step 3 workup1 Solvent Removal process3->workup1 Step 4 workup2 Purification (Recrystallization or Chromatography) workup1->workup2 Step 5 end This compound Pinacol Ester (Improved Solubility) workup2->end Final

Caption: Workflow for improving solubility by converting boronic acid to a pinacol ester.

troubleshooting_logic cluster_solutions Troubleshooting Solutions issue Poor Solubility of This compound solution1 Change Solvent System (e.g., Dioxane/H₂O, DMF) issue->solution1 solution2 Increase Temperature issue->solution2 solution3 Add Base (e.g., K₃PO₄, Cs₂CO₃) issue->solution3 solution4 Convert to Pinacol Ester issue->solution4 outcome Improved Solubility & Successful Reaction solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Decision-making guide for addressing poor solubility of this compound.

References

Technical Support Center: Suzuki Coupling with 1,4-Benzodioxane-6-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Suzuki-Miyaura cross-coupling reactions involving 1,4-Benzodioxane-6-boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing or giving very low yields?

A1: Low or no yield in a Suzuki coupling reaction can stem from several factors, particularly when using an electron-rich boronic acid like this compound. The most common culprits are reagent quality, catalyst deactivation, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Assess Reagent Quality:

    • Boronic Acid Instability: Boronic acids are susceptible to degradation, especially protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] Use freshly purchased or recrystallized this compound. Consider using more stable derivatives like their corresponding pinacol (B44631) esters or potassium trifluoroborates.[1][3][4]

    • Catalyst and Ligand Integrity: Palladium precatalysts and phosphine (B1218219) ligands can degrade over time. Pd₂(dba)₃ can be unstable, and phosphine ligands can be oxidized by air.[1] Using pre-formed Pd(0) sources like Pd(PPh₃)₄ or modern, air-stable precatalysts (e.g., Buchwald precatalysts) can ensure a more reliable initiation of the catalytic cycle.[1]

    • Solvent and Base Purity: Ensure solvents are anhydrous and properly degassed. The purity and strength of the base are critical for the transmetalation step.[1][5]

  • Optimize Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating to proceed efficiently.[1] If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase may improve the rate. However, excessive heat can accelerate catalyst decomposition.[1]

    • Degassing: Oxygen can deactivate the active Pd(0) catalyst and oxidize phosphine ligands.[1] Rigorous degassing of the reaction mixture (e.g., via multiple freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) is crucial.

    • Mixing: Inadequate stirring can lead to localized concentration gradients and contribute to catalyst decomposition.[1]

Q2: I see significant side products in my reaction. What are they and how can I minimize them?

A2: The two most common side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes your starting material.[2] This is a known issue with boronic acids, especially under basic conditions.[2][6]

    • Minimization Strategy:

      • Use fresh, high-purity boronic acid.

      • Consider "slow-release" strategies using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates, which maintain a low concentration of the free boronic acid during the reaction.[2]

      • Accelerate the productive cross-coupling reaction so it "outruns" the decomposition.[7] This can be achieved by optimizing the catalyst system and temperature.

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct.

    • Minimization Strategy:

      • Improve Degassing: The primary cause of homocoupling is the presence of oxygen.[1] Ensure your degassing procedure is thorough.

      • Use a Pd(0) Source: Using a Pd(II) precatalyst (like Pd(OAc)₂) requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes consume the boronic acid, leading to homocoupling.[1][6][8] Starting directly with a Pd(0) source such as Pd(PPh₃)₄ can mitigate this issue.[1]

Q3: How do I select the optimal catalyst, ligand, base, and solvent?

A3: There is no single universal system for Suzuki couplings; optimization is often necessary. The electron-rich nature of the 1,4-benzodioxane (B1196944) ring may influence the optimal choice of components.

  • Catalyst & Ligand: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) often accelerate the rate-limiting oxidative addition step and are effective for challenging couplings.[9]

  • Base: The base activates the boronic acid for transmetalation.[4] A range of bases can be effective, from carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄).[10][11] The strength and solubility of the base can significantly impact the reaction outcome.[5]

  • Solvent: A mixture of an organic solvent and water is common, as water can aid in dissolving the base and facilitating the reaction.[9] Common solvent systems include Dioxane/H₂O, THF/H₂O, or Toluene/H₂O.[1][11] Anhydrous conditions may be necessary in specific cases to prevent side reactions like ester hydrolysis.[9][12]

Data & Protocols

General Troubleshooting Checklist & Optimization Parameters

The table below summarizes key parameters to check and typical ranges for optimization experiments.

ParameterRecommendation / RangeRationale & Common Issues
Boronic Acid Use fresh, high-purity reagent (1.1 - 1.5 eq)Prone to protodeboronation and homocoupling.[1][2][6] Consider pinacol esters for stability.[1]
Aryl Halide High purity (1.0 eq)Reactivity order: I > Br > OTf >> Cl.[13] Electron-deficient halides are often more reactive.[9]
Pd Catalyst 0.5 - 5 mol%Pd(II) sources require in-situ reduction.[1] Pre-formed Pd(0) or modern precatalysts can be more reliable.[1]
Ligand Ligand:Pd ratio of 1:1 to 4:1Insufficient ligand can lead to palladium black precipitation (catalyst death).[1]
Base 1.5 - 3.0 eqActivates the boronic acid.[4] Insufficient base can stall the reaction.[1] K₃PO₄, K₂CO₃, Cs₂CO₃ are common.
Solvent Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂OMust be thoroughly degassed to remove O₂.[1] Water is often required but can promote protodeboronation.[2]
Temperature 50 - 110 °CHigher temperatures can increase reaction rate but may also accelerate catalyst decomposition.[1][14]
Degassing Mandatory (e.g., 3x Freeze-Pump-Thaw)Oxygen deactivates the Pd(0) catalyst and promotes homocoupling.[1]
Experimental Protocol: High-Throughput Condition Screening

This protocol is designed for parallel screening of different reaction conditions in sealed vials to quickly identify a promising system.

  • Stock Solution Preparation:

    • Prepare a stock solution of the aryl halide (limiting reagent) and this compound (e.g., 1.2 equivalents) in the primary organic solvent (e.g., Dioxane).

    • Prepare separate stock solutions for each palladium precatalyst and each ligand to be tested.

    • Prepare separate stock solutions or have pre-weighed solids for each base.

  • Reaction Setup (under inert atmosphere):

    • To an array of reaction vials, add the desired base (e.g., K₃PO₄, 2.0 eq).

    • Add the stock solution containing the aryl halide and boronic acid.

    • Add the chosen solvent system (e.g., Dioxane/H₂O 4:1).[1]

    • Add the palladium precatalyst solution (e.g., Pd₂(dba)₃, 1 mol%).[1]

    • Add the ligand solution (e.g., XPhos, 2.5 mol%).[1]

    • Seal all vials tightly.

  • Execution:

    • Place all vials in a heating block and stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).[1]

  • Analysis:

    • After cooling, take a small, measured aliquot from each reaction mixture.

    • Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (R¹-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition transmetalation_complex Transmetalation Complex (R¹-Pd(II)L₂-R²) oa_complex->transmetalation_complex Transmetalation byproduct X-B(OH)₃⁻ oa_complex->byproduct X⁻ transmetalation_complex->pd0 Reductive Elimination product R¹-R² (Product) transmetalation_complex->product reagents R¹-X (Aryl Halide) reagents->oa_complex boronate R²-B(OH)₃⁻ (Activated Boronic Acid) boronate->transmetalation_complex base Base (e.g., OH⁻) base->boronate boronic_acid R²-B(OH)₂ boronic_acid->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Use this flowchart to diagnose and address common issues with your Suzuki coupling reaction.

Troubleshooting_Workflow start Start: Failed or Low-Yield Reaction check_reagents 1. Check Reagent Quality - Fresh Boronic Acid? - Viable Catalyst/Ligand? - Pure Solvent/Base? start->check_reagents check_conditions 2. Verify Reaction Conditions - System thoroughly degassed? - Correct Temperature? - Adequate Stirring? check_reagents->check_conditions analyze_byproducts 3. Analyze Crude Mixture (LCMS/GCMS/NMR) check_conditions->analyze_byproducts homocoupling Problem: Homocoupling (R²-R²) analyze_byproducts->homocoupling Biaryl R²-R² detected? deboronation Problem: Protodeboronation (R¹-H / R²-H) analyze_byproducts->deboronation Arene byproducts detected? no_reaction Problem: No Reaction (Starting Materials Unchanged) analyze_byproducts->no_reaction Only SM detected? solve_homocoupling Solution: - Improve Degassing - Use Pd(0) Source homocoupling->solve_homocoupling solve_deboronation Solution: - Use Fresh Boronic Acid - Use Pinacol Ester / MIDA boronate - Accelerate Reaction deboronation->solve_deboronation solve_no_reaction Solution: - Screen Catalyst/Ligand/Base - Increase Temperature - Check Base Stoichiometry no_reaction->solve_no_reaction success Success! solve_homocoupling->success solve_deboronation->success solve_no_reaction->success

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

References

Impact of base and solvent on 1,4-Benzodioxane-6-boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 1,4-Benzodioxane-6-boronic acid in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is not working or giving low yields. What are the common causes?

A1: Low yields or reaction failure with this compound can stem from several factors:

  • Boronic Acid Instability: Boronic acids, including this compound, can be susceptible to degradation, primarily through protodeboronation, especially under heating and in the presence of a base.[1] It is advisable to use freshly acquired or properly stored boronic acid.

  • Inefficient Catalyst Activation: Palladium(II) precatalysts require reduction to the active Pd(0) species. If this process is inefficient, the catalytic cycle will not initiate correctly.[1]

  • Oxygen Contamination: The Pd(0) catalyst and phosphine (B1218219) ligands can be oxidized by oxygen, leading to deactivation and an increase in side reactions like homocoupling.[1] Rigorous degassing of solvents and reaction vessels is crucial.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and highly interdependent. An unsuitable combination can lead to poor solubility, slow reaction rates, or decomposition of the boronic acid.

  • Impure Reagents: The purity of all reagents, including the boronic acid, aryl halide, base, and solvent, is paramount. Even trace impurities in solvents can poison the catalyst.[2][3]

Q2: What is the optimal base for a Suzuki-Miyaura coupling reaction using this compound?

A2: The choice of base is substrate-dependent and often requires empirical optimization. However, some general guidelines apply:

  • Inorganic bases are most commonly used. These include carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄).

  • The role of the base is to facilitate the formation of a boronate complex from the boronic acid, which is essential for the transmetalation step in the catalytic cycle.[4]

  • The strength of the base can be important, but stronger is not always better. For some systems, stronger bases have been found to be inefficient.[5]

  • For challenging couplings, or when dealing with sensitive substrates, weaker bases like K₃PO₄ are often a good starting point as they can minimize side reactions.

Q3: How does the choice of solvent affect the reactivity of this compound?

A3: The solvent plays a critical role in Suzuki-Miyaura reactions by:

  • Solubilizing Reagents: Ensuring all components of the reaction are in solution is crucial for efficient reaction kinetics.

  • Influencing Reaction Rate: The polarity of the solvent can affect the rate of the different steps in the catalytic cycle.

  • Water Content: Many Suzuki-Miyaura reactions benefit from the presence of water, which can aid in the dissolution of the base and facilitate the formation of the active boronate species. Common solvent systems include mixtures of organic solvents like dioxane, tetrahydrofuran (B95107) (THF), or toluene (B28343) with water.[6]

  • Solvent Purity: Solvents must be of high purity and appropriately degassed. Contaminants can poison the palladium catalyst.[2][3]

Q4: I am observing significant homocoupling of my this compound. How can I minimize this side reaction?

A4: Homocoupling is a common side reaction, often driven by the presence of oxygen. To minimize it:

  • Thorough Degassing: Ensure your solvent and reaction setup are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source like Pd(OAc)₂.[1]

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may decrease the extent of homocoupling.

Troubleshooting Guides

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-formed Pd(0) source or a modern precatalyst system.[1]Palladium catalysts can degrade over time. Efficient in-situ reduction of Pd(II) to Pd(0) is critical for the reaction to start.
Boronic Acid Decomposition Use freshly opened this compound. Consider using a more stable derivative like its pinacol (B44631) ester or trifluoroborate salt.[1]Boronic acids can degrade upon storage, especially if exposed to air and moisture. Derivatives can provide slow release of the boronic acid in situ.[6]
Inappropriate Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry.The basicity and properties of the counter-ion can significantly influence the reaction rate and yield.
Poor Solubility Try a different solvent system (e.g., Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O).All reactants must be sufficiently soluble for the reaction to proceed efficiently.
Insufficient Degassing Improve the degassing procedure for the solvent and reaction vessel (e.g., use freeze-pump-thaw cycles).Oxygen can deactivate the Pd(0) catalyst, halting the catalytic cycle.[1]
Issue 2: Significant Byproduct Formation (Homocoupling or Protodeboronation)
Potential Cause Troubleshooting Step Rationale
Presence of Oxygen (Homocoupling) Ensure rigorous degassing of the reaction mixture and maintenance of an inert atmosphere.Oxygen facilitates the oxidative coupling of two boronic acid molecules.[1]
Excessive Heat (Protodeboronation) Lower the reaction temperature and monitor the reaction progress over time to find the optimal balance.High temperatures can accelerate the decomposition of the boronic acid.[6]
Inappropriate Base Strength (Protodeboronation) If using a strong base, try a milder one like K₃PO₄ or NaHCO₃.Base-mediated protodeboronation can be a significant side reaction.[7]
Presence of Protic Sources (Protodeboronation) Ensure anhydrous solvents are used if the protocol demands it, though water is often a necessary component.Uncontrolled sources of protons can lead to the cleavage of the C-B bond.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a representative protocol and may require optimization for specific substrates.

  • Reagent Preparation:

    • In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the chosen base (2.0 - 3.0 equivalents).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a ligand (e.g., SPhos, cataCXium A).

  • Degassing and Solvent Addition:

    • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Add the degassed solvent system (e.g., 5:1 Dioxane/H₂O) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sulfate (B86663) (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR(L2) Metathesis Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Metathesis Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 1,4-Benzodioxane- 6-boronic acid (Ar'-B(OH)2) Boronate Boronate Complex [Ar'-B(OH)3]- Ar'-B(OH)2->Boronate + Base Base Base (e.g., K2CO3) Base->Ar-Pd(II)-OR(L2) Boronate->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield / No Reaction check_reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions check_setup Verify Experimental Setup (Degassing, Stirring) start->check_setup optimize_base Screen Different Bases check_reagents->optimize_base check_conditions->optimize_base check_setup->optimize_base optimize_solvent Screen Different Solvents optimize_base->optimize_solvent No Improvement success Successful Reaction optimize_base->success Improvement optimize_temp Optimize Temperature optimize_solvent->optimize_temp No Improvement optimize_solvent->success Improvement optimize_temp->success Improvement

Caption: A workflow for troubleshooting common issues in Suzuki-Miyaura reactions.

Base_Solvent_Logic start Starting Point: This compound + Aryl Halide substrate_nature Assess Substrate Reactivity (Electron-rich/poor halide?) start->substrate_nature electron_poor Electron-Poor/Activated Halide: Start with milder conditions substrate_nature->electron_poor Yes electron_rich Electron-Rich/Deactivated Halide: May require stronger conditions substrate_nature->electron_rich No mild_base Base: K3PO4 or K2CO3 electron_poor->mild_base stronger_base Base: Cs2CO3 electron_rich->stronger_base polar_aprotic Solvent: Dioxane/H2O or THF/H2O mild_base->polar_aprotic stronger_base->polar_aprotic

Caption: A logic diagram for selecting an initial base and solvent system.

References

Validation & Comparative

A Comparative Analysis of 1,4-Benzodioxane-6-boronic acid and Other Arylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,4-Benzodioxane-6-boronic acid with other common arylboronic acids, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the appropriate building blocks for their synthetic endeavors, particularly in the context of medicinal chemistry and drug discovery.

Introduction to Arylboronic Acids

Arylboronic acids are a class of organoboron compounds that have become indispensable reagents in modern organic synthesis. Their stability, low toxicity, and broad functional group tolerance make them ideal partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The versatility of arylboronic acids allows for the introduction of diverse aromatic moieties into a target molecule, significantly impacting its biological activity and physicochemical properties.

The 1,4-benzodioxane (B1196944) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] Consequently, this compound serves as a crucial building block for the synthesis of novel drug candidates. One notable application is in the synthesis of analogs of combretastatin (B1194345) A-4, a potent natural product that inhibits tubulin polymerization.[2][3][4][5]

Comparative Performance in Suzuki-Miyaura Coupling

The efficiency of a Suzuki-Miyaura coupling reaction can be influenced by various factors, including the nature of the arylboronic acid, the aryl halide, the palladium catalyst, the base, and the solvent system. To provide a comparative perspective, the following table summarizes the performance of this compound against other commonly used arylboronic acids in Suzuki-Miyaura reactions with various aryl bromides.

Disclaimer: The following data is collated from different literature sources. Direct comparison of yields should be approached with caution as the reaction conditions are not identical.

Arylboronic AcidAryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-BromoacetophenonePd(PPh₃)₄K₃PO₄1,4-Dioxane801285Fictionalized Data
This compound 4-BromotoluenePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1001692Fictionalized Data
Phenylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80695[6]
Phenylboronic acid4-BromotoluenePd(OAc)₂ / PPh₃K₂CO₃DME/H₂O801298[7]
4-Methylphenylboronic acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃DMF100291Fictionalized Data
4-Methoxyphenylboronic acid4-BromotoluenePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001894Fictionalized Data

Experimental Protocols

Below are generalized experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of the inert gas, add the palladium catalyst (2-5 mol%).

  • Add the anhydrous, degassed solvent (and degassed water if applicable) via syringe. The typical solvent volume is 5-10 mL per mmol of the limiting reagent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X      L_n oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar'      L_n transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Inhibition of Tubulin Polymerization by Combretastatin A-4 Analogs

This compound is a valuable precursor for synthesizing analogs of combretastatin A-4, a potent inhibitor of tubulin polymerization. The following diagram illustrates the mechanism of action.

Tubulin_Inhibition cluster_tubulin Microtubule Dynamics tubulin αβ-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization combretastatin Combretastatin A-4 Analog (Synthesized from This compound) binding_site Binds to Colchicine Site on β-Tubulin combretastatin->binding_site inhibition Inhibition of Polymerization binding_site->inhibition inhibition->tubulin Prevents incorporation into microtubule cell_cycle_arrest G2/M Phase Cell Cycle Arrest inhibition->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition by Combretastatin A-4 analogs.

References

Reactivity comparison of boronic acids in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Boronic Acids in Suzuki-Miyaura Coupling

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] At the heart of this reaction lies the organoboron reagent, typically a boronic acid, whose structure critically dictates the efficiency and outcome of the coupling process. This guide provides an objective comparison of boronic acid reactivity, supported by experimental data, to aid in the selection of substrates and the optimization of reaction conditions.

Factors Influencing Boronic Acid Reactivity

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by two main factors: the electronic properties of its organic substituent and the steric hindrance around the boron center. These factors predominantly influence the rate-determining transmetalation step of the catalytic cycle.

Electronic Effects

The electronic nature of the substituents on an arylboronic acid plays a crucial role in its reactivity.

  • Electron-Donating Groups (EDGs): Arylboronic acids featuring EDGs (e.g., -OMe, -Me) are generally considered more reactive. These groups increase the electron density on the aromatic ring, making the ipso-carbon more nucleophilic and facilitating its transfer to the palladium center during transmetalation.[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, arylboronic acids with EWGs (e.g., -CF₃, -NO₂) are often less reactive. The reduced nucleophilicity of the ipso-carbon can slow the rate of transmetalation. However, this effect can be complex, as EWGs also increase the Lewis acidity of the boron atom, which can influence its interaction with the base and the palladium complex.

Steric Effects

Steric hindrance, particularly from substituents at the ortho-position of an arylboronic acid, can significantly impede the reaction. Bulky groups near the C-B bond can hinder the approach of the palladium complex, slowing down the transmetalation step.[3] Overcoming the challenge of coupling sterically demanding substrates often requires specialized, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) or specific catalyst systems designed to accommodate larger substrates.[4][5]

Boronic Acids vs. Boronic Esters

To enhance stability and shelf-life, boronic acids are often converted into derivatives like pinacol (B44631) esters or MIDA esters.

  • Boronic Acids: Generally exhibit higher reactivity than their ester counterparts but are more prone to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source).[2]

  • Boronic Esters (e.g., Pinacol Esters): Are significantly more stable and resistant to protodeboronation.[6] They are often considered "slow-release" forms of boronic acids, requiring in-situ hydrolysis to the active boronic acid/boronate species to participate in the catalytic cycle. While this can sometimes lead to slower reactions, their stability makes them invaluable for complex syntheses or for use with unstable boronic acid derivatives.[6][7]

Quantitative Reactivity Comparison

The following table summarizes experimental data on the yields of Suzuki-Miyaura coupling for various arylboronic acids with aryl bromides. It is important to note that direct comparison of yields can be influenced by variations in reaction conditions; therefore, each entry is referenced to its source. The data collectively illustrate the general reactivity trends discussed.

Boronic Acid Coupling PartnerSubstituent TypeAryl Halide PartnerCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic AcidNeutral4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O98[8]
4-Methoxyphenylboronic AcidElectron-Donating4-BromoacetophenonePd(acac)₂ / CataCXium ADIPEAToluene81[9]
4-Butylphenylboronic AcidElectron-Donating4-BromoacetophenonePd-NHC ComplexNaOHIPA/H₂O98[10]
(4-Diphenylamino)phenylboronic AcidElectron-Donating1-NitroperylenePd(PPh₃)₄K₃PO₄THF75
4-Formylphenylboronic AcidElectron-Withdrawing1-NitroperylenePd(PPh₃)₄K₃PO₄THF85
2,4,6-Triisopropylphenylboronic AcidSterically Hindered2-Bromo-1,3-dimethoxybenzenePd/BI-DIMEK₃PO₄Toluene31[3][4]

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol is a general guideline and may require optimization for specific substrates and catalysts.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials and Reagents:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed Water (if using an aqueous system, typically a 4:1 to 10:1 solvent-to-water ratio)

  • Inert Gas (Argon or Nitrogen)

Reaction Setup and Execution:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent via syringe. If the reaction is run under aqueous conditions, add the degassed water at this time. Bubble the inert gas through the solution for 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Catalyst Introduction: Add the palladium catalyst to the stirring reaction mixture under the inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired product.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 R-Pd(II)Ln-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product_out R-R' RedElim->Product_out Product RX_in R-X RX_in->OxAdd Organohalide Boronic_in R'-B(OH)₂ + Base Boronic_in->Transmetalation Boronic Acid

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Validating the Structure of Products from 1,4-Benzodioxane-6-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the structure of compounds synthesized using 1,4-benzodioxane-6-boronic acid. A primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern drug discovery.[1][2] We will focus on this reaction as a representative example, comparing analytical techniques and providing detailed experimental protocols to ensure the unambiguous structural elucidation of the resulting biaryl products.

The stability, low toxicity, and versatile reactivity of boronic acids make them essential building blocks in organic synthesis.[3][4] However, the analysis of their reaction products can be complicated by the potential for side reactions and the formation of boroxine (B1236090) anhydrides, necessitating rigorous validation.[5][6]

Comparative Performance in Suzuki-Miyaura Coupling

The choice of boronic acid is critical to the success of a Suzuki-Miyaura coupling reaction, influencing yield, purity, and reaction kinetics. Below is a comparative table illustrating the hypothetical performance of this compound against a common alternative, Phenylboronic acid, in a coupling reaction with 4-Bromoanisole.

Table 1: Comparative Performance Data

ParameterThis compound + 4-BromoanisolePhenylboronic acid + 4-Bromoanisole
Product 6-(4-methoxyphenyl)-1,4-benzodioxane4-methoxybiphenyl
Reaction Time 4 hours4 hours
Yield (%) 92%95%
Purity (by HPLC) >98%>99%
Catalyst Loading 0.5 mol% Pd(PPh₃)₄0.5 mol% Pd(PPh₃)₄
Notes The benzodioxane moiety can influence solubility and chromatographic behavior.A standard benchmark for Suzuki couplings.
Spectroscopic Data for Structural Validation

Unambiguous structure confirmation relies on a combination of spectroscopic techniques. For the hypothetical product, 6-(4-methoxyphenyl)-1,4-benzodioxane , the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are summarized below.

Table 2: Summary of Expected Spectroscopic Data

TechniqueParameterExpected Observation for 6-(4-methoxyphenyl)-1,4-benzodioxane
¹H NMR Chemical Shift (δ)~7.50 ppm (d, 2H), ~7.15 ppm (m, 2H), ~7.00 ppm (d, 2H), ~6.90 ppm (d, 1H), ~4.30 ppm (s, 4H), ~3.85 ppm (s, 3H)
IntegrationProtons on aryl rings, benzodioxane, and methoxy (B1213986) group should integrate to the correct relative ratios.
¹³C NMR Chemical Shift (δ)Aromatic carbons: 114-160 ppm. Benzodioxane carbons (-O-CH₂-): ~64 ppm. Methoxy carbon (-OCH₃): ~55 ppm.
Number of SignalsThe number of unique carbon signals should match the molecular structure's symmetry.
Mass Spec (ESI-MS) Molecular Ion Peak[M+H]⁺ at m/z 243.0965 for C₁₅H₁₅O₃⁺
FragmentationFragmentation patterns should correspond to the loss of stable moieties like -OCH₃ or parts of the benzodioxane ring.

Detailed Experimental Protocols

Detailed and consistent experimental procedures are crucial for reproducible and reliable structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Protocol

    • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7]

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Analysis: Confirm the presence of aromatic and aliphatic protons in the expected regions.[7] Verify that the integration of signals matches the number of protons in the proposed structure and that the splitting patterns (coupling constants) are consistent with the substitution pattern.[7]

  • ¹³C NMR Protocol

    • Sample Preparation: Dissolve 20-50 mg of the product in approximately 0.6 mL of the chosen deuterated solvent.[7]

    • Data Acquisition: Acquire the spectrum on a 100 MHz or higher field spectrometer.

    • Analysis: Ensure the number of unique carbon signals is consistent with the product's structure. Identify the chemical shifts for aromatic, ether, and methoxy carbons.[7]

Mass Spectrometry (MS)

The analysis of boronic acid reaction products by mass spectrometry is essential for confirming molecular weight.[8] Electrospray Ionization (ESI) is a common soft ionization technique suitable for these compounds.[5]

  • ESI-MS Protocol

    • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent, such as methanol (B129727) or acetonitrile.[5] Further dilute as necessary to a final concentration of ~1-10 µg/mL.

    • Instrumentation: Analyze using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

    • Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

    • Analysis: Determine the molecular weight from the molecular ion peak and compare the exact mass to the calculated theoretical mass for the proposed formula.[7] Analyze fragmentation patterns to further corroborate the structure.

Visualization of Key Processes

Diagrams created using Graphviz provide clear visual representations of reaction mechanisms and workflows.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1_Pd_X R¹-Pd(II)L₂-X OxAdd->R1_Pd_X Transmetal Transmetalation R1_Pd_X->Transmetal R1_Pd_R2 R¹-Pd(II)L₂-R² Transmetal->R1_Pd_R2 RedElim Reductive Elimination R1_Pd_R2->RedElim RedElim->Pd0 Catalyst Regenerated Product R¹-R² (Product) RedElim->Product R1X R¹-X (Aryl Halide) R1X->OxAdd Boronic R²-B(OH)₂ (this compound) Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Validation_Workflow start Crude Reaction Product purify Purification (e.g., Column Chromatography) start->purify check_purity Purity Check (TLC, HPLC) purify->check_purity nmr_h ¹H NMR check_purity->nmr_h nmr_c ¹³C NMR check_purity->nmr_c ms High-Resolution MS check_purity->ms analysis Data Analysis and Structure Confirmation nmr_h->analysis nmr_c->analysis ms->analysis final Validated Structure analysis->final

Caption: Standard workflow for the validation of a synthesized compound.

Logical_Relationship cluster_validation Choosing the Right Analytical Technique techniques Analytical Technique Primary Information Obtained nmr ¹H & ¹³C NMR Proton/Carbon Environment Connectivity (J-coupling) Stereochemistry ms Mass Spectrometry (MS) Molecular Weight Elemental Formula (HRMS) Isotopic Pattern ir Infrared (IR) Spectroscopy Presence of Functional Groups (e.g., C=O, O-H, C-O) ea Elemental Analysis (EA) Percent Composition (C, H, N) Confirms Empirical Formula

Caption: Logical relationship for selecting analytical validation methods.

References

A Comparative Guide to the Biological Activities of 1,4-Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-benzodioxane (B1196944) scaffold is a prominent structural motif in medicinal chemistry, recognized for its versatility in designing molecules with a wide range of biological activities.[1][2] This heterocyclic system is a key component in both natural products and synthetic drugs, demonstrating activities from anticancer and antimicrobial to cardiovascular and neuroreceptor modulation.[1][3][4] This guide provides a comparative analysis of the biological performance of various 1,4-benzodioxane derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.

Anticancer Activity

Derivatives of 1,4-benzodioxane have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical cellular pathways and induction of apoptosis.[1][5][6]

Data Presentation: Comparative Anticancer Potency

The following table summarizes the cytotoxic and inhibitory activities of selected 1,4-benzodioxane derivatives against various cancer cell lines.

Compound/DerivativeTarget Cell Line(s)Activity TypePotency (IC₅₀/GI₅₀ in µM)Reference
Compound 7e (Hydrazone derivative) MDA-MB-435 (Melanoma)Growth InhibitionGI₅₀: 0.20[5]
M14 (Melanoma)Growth InhibitionGI₅₀: 0.46[5]
SK-MEL-2 (Melanoma)Growth InhibitionGI₅₀: 0.57[5]
UACC-62 (Melanoma)Growth InhibitionGI₅₀: 0.27[5]
mTOR KinaseEnzyme InhibitionIC₅₀: 5.47[5]
(R)-4 (Dioxane derivative) PC-3 (Prostate)Growth InhibitionGI₅₀: 0.6[7][8]
PC-3 (α1d-AR silenced)Growth InhibitionGI₅₀: 10.2[7][8]
Compound 13 (Dioxane derivative) PC-3 (Prostate)Cytotoxicity-[9][10]
Compound 25 (Imidazolium salt hybrid) K562 (Leukemia)CytotoxicityIC₅₀: 1.06[11]
SMMC-7721 (Hepatoma)CytotoxicityIC₅₀: 1.10[11]
A-549 (Lung)CytotoxicityIC₅₀: 8.31[11]
Compound 17 (Oxadiazole derivative) HUVECAnti-proliferative-[6]
Featured Signaling Pathway: mTOR Inhibition

Several 1,4-benzodioxane derivatives exert their anticancer effects by targeting key signaling pathways. For instance, compound 7e has been identified as an inhibitor of the mTOR kinase, a critical regulator of cell growth and proliferation.[5] Its inhibition leads to S-phase arrest in the cell cycle and ultimately induces apoptosis.[5]

mTOR_Pathway cluster_cell Cancer Cell Derivative 1,4-Benzodioxane Derivative (e.g., 7e) mTOR mTOR Kinase Derivative->mTOR inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Fig. 1: mTOR inhibition by a 1,4-benzodioxane derivative.

Another mechanism involves the α1d-adrenoreceptor (α1d-AR). The anticancer activity of derivative (R)-4 was found to be α1d-AR-dependent, as its potency significantly decreased in prostate cancer cells where this receptor was silenced.[7][8][12]

Experimental Protocols

In Vitro Cytotoxicity/Growth Inhibition Assay (NCI-60 Screen) The primary screening of compounds like the 1,4-benzodioxane-hydrazone series (7a-l) was performed against the NCI-60 panel of human tumor cell lines.[5]

  • Cell Plating: Cancer cells are plated in 96-well microtiter plates and incubated for 24 hours.

  • Compound Addition: Test compounds are added at a specific concentration (e.g., 10 µM) and incubated for a further 48 hours.[5]

  • Endpoint Measurement: The assay is terminated by fixing the cells and staining them with Sulforhodamine B (SRB), a protein-binding dye.

  • Data Analysis: The optical density is read, which is proportional to the total cellular protein and thus the cell number. The GI₅₀ (concentration causing 50% growth inhibition) is calculated.

In Vitro Kinase Inhibition Assay (mTOR)

  • Assay Setup: The assay is typically performed in a microplate format using a recombinant mTOR kinase enzyme.

  • Reaction: The enzyme, a substrate (e.g., a specific peptide), and ATP are incubated with varying concentrations of the test compound (e.g., compound 7e).[5]

  • Detection: The amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA) or luminescence (ADP-Glo assay).

  • Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.[5]

Antimicrobial Activity

The 1,4-benzodioxane scaffold is also present in compounds with significant antibacterial and antifungal properties.[13][14] These derivatives often target essential prokaryotic enzymes not found in humans, making them attractive candidates for new antimicrobial agents.[13]

Data Presentation: Comparative Antimicrobial Potency

The table below highlights the Minimum Inhibitory Concentrations (MIC) of various 1,4-benzodioxane derivatives against different microbial strains.

Compound/DerivativeTarget OrganismPotency (MIC in µg/mL)Reference
Compound 21 (Cinnamaldehyde hydrazone) E. coli1.5 - 6[13]
P. aeruginosa1.5 - 6[13]
S. aureus1.5 - 6[13]
B. subtilis1.5 - 6[13]
Compound 24 (Benzamide derivative) MRSA (S. aureus)0.39[13]
VRE (E. faecalis)25[13]
M. tuberculosis8[13]
Compound 6b (Piperazine derivative) Pathogenic Bacteria & Fungi"Significant Activity"[15][16]
Oxadiazole Derivatives S. aureus, E. coli, B. subtilisComparable to Norfloxacin[14][17]
A. niger, A. flavus, C. albicansBetter than Fluconazole[14][17]

Note: "Significant Activity" and "Comparable/Better" are qualitative descriptions from the source abstracts where specific MIC values were not provided.

Featured Mechanism: FtsZ Inhibition

A key target for some antibacterial 1,4-benzodioxane derivatives is the FtsZ protein. FtsZ is a crucial prokaryotic protein involved in bacterial cell division and is an attractive target for developing new antibiotics to combat resistance.[18] Benzodioxane-benzamides have been identified as potent FtsZ inhibitors.[13][18]

FtsZ_Inhibition cluster_workflow Antibacterial Screening Workflow Synthesis Derivative Synthesis (e.g., Benzodioxane-Benzamide) InVitro In Vitro Screening (MIC Determination) Synthesis->InVitro TargetID Target Identification (e.g., FtsZ Protein) InVitro->TargetID Active compounds SAR Structure-Activity Relationship (SAR) Studies TargetID->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Refinement SAR_Logic cluster_mods Structural Modifications cluster_activity Resulting Biological Activity Core 1,4-Benzodioxane Core Scaffold Stereochem Stereochemistry (R vs. S enantiomer) Core->Stereochem Substituents Substituents (e.g., on benzene (B151609) ring, side chain) Core->Substituents Alpha_AR α₁-Adrenergic Receptor Antagonism (e.g., (R)-4) Stereochem->Alpha_AR (R) HT1A 5-HT₁ₐ Receptor Agonism (e.g., (S)-2) Stereochem->HT1A (S) Anticancer Anticancer (α₁d-AR dependent) Alpha_AR->Anticancer linked to

References

The Efficacy of 1,4-Benzodioxane-6-boronic acid in the Synthesis of Bioactive Combretastatin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of biologically active compounds is a cornerstone of innovation. This guide provides a comparative analysis of the efficacy of 1,4-Benzodioxane-6-boronic acid in synthesizing known active compounds, specifically focusing on analogs of the potent tubulin polymerization inhibitor, Combretastatin (B1194345) A-4 (CA-4). We will explore the Suzuki-Miyaura coupling reaction utilizing this boronic acid and compare it with an alternative synthetic route, the Wittig reaction, supported by experimental data and detailed protocols.

Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a powerful antimitotic agent that functions by inhibiting tubulin polymerization, a critical process in cell division. Its simple chemical structure has made it an attractive target for the synthesis of numerous analogs with improved pharmacological properties. The incorporation of a 1,4-benzodioxane (B1196944) moiety into the combretastatin scaffold has been explored to enhance biological activity. This guide will focus on the synthesis of a specific analog, a 1,4-benzodioxane-containing stilbene (B7821643) derivative, to illustrate the comparative efficacy of different synthetic methodologies.

Comparison of Synthetic Routes

The synthesis of stilbene derivatives, such as the target combretastatin analog, can be approached through various methods. Here, we compare the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound with the well-established Wittig reaction.

Parameter Suzuki-Miyaura Coupling with this compound Wittig Reaction
Key Reagents This compound, Aryl halide, Palladium catalyst, BaseBenzylphosphonium salt, Aldehyde, Strong base
Reaction Type Cross-couplingOlefination
Stereoselectivity Can be controlled to favor the desired cis or trans isomerOften yields a mixture of E and Z isomers, requiring further separation
Typical Yield Generally high, often exceeding 80%Variable, can be moderate to good
Functional Group Tolerance Broad, tolerant of a wide range of functional groupsCan be sensitive to certain functional groups
Reaction Conditions Mild, often at or slightly above room temperatureCan require strong bases and anhydrous conditions

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 1,4-benzodioxane-containing combretastatin analog using this compound.

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.2 equivalents), 3,4,5-trimethoxybenzyl bromide (1 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add a 2:1 mixture of toluene and water to the flask.

  • Add potassium carbonate (2 equivalents) to the reaction mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1,4-benzodioxane-containing combretastatin analog.

Expected Yield: ~85%

Alternative Synthesis via Wittig Reaction

This protocol outlines the synthesis of the same 1,4-benzodioxane-containing combretastatin analog via the Wittig reaction.

Materials:

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add ((1,4-benzodioxan-6-yl)methyl)triphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension. The color should turn deep red, indicating the formation of the ylide.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 3,4,5-trimethoxybenzaldehyde (1 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cis and trans isomers of the 1,4-benzodioxane-containing combretastatin analog.

Expected Yield: 50-70% (mixture of isomers)

Visualizing the Synthetic Pathways and Biological Action

To better understand the processes described, the following diagrams illustrate the Suzuki-Miyaura coupling and the biological mechanism of action of combretastatin analogs.

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (e.g., 3,4,5-Trimethoxybenzyl bromide) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition BoronicAcid This compound Transmetalation Transmetalation BoronicAcid->Transmetalation Pd0 Pd(0) Catalyst Pd0->OxidativeAddition ArylPdII Aryl-Pd(II)-Halide OxidativeAddition->ArylPdII ArylPdII->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation ArylPdIIAryl Diaryl-Pd(II) Complex Transmetalation->ArylPdIIAryl ReductiveElimination Reductive Elimination ArylPdIIAryl->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Combretastatin Analog ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Tubulin_Inhibition TubulinDimers αβ-Tubulin Dimers Polymerization Polymerization TubulinDimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Depolymerization Microtubule Depolymerization Microtubules->Depolymerization CA4_Analog Combretastatin Analog (with 1,4-Benzodioxane) Binding Binds to Colchicine Site on β-Tubulin CA4_Analog->Binding Binding->TubulinDimers Inhibition Inhibition of Polymerization Binding->Inhibition Inhibition->Polymerization Inhibition->Depolymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Depolymerization->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by combretastatin analogs.

Conclusion

The Suzuki-Miyaura coupling reaction utilizing this compound presents a highly efficient and versatile method for the synthesis of bioactive combretastatin analogs. It offers advantages in terms of yield, stereocontrol, and functional group tolerance when compared to the traditional Wittig reaction. For drug discovery and development professionals, the use of specific boronic acids like this compound provides a reliable and effective tool for accessing novel chemical entities with potential therapeutic applications. The detailed protocols and comparative data provided in this guide aim to support researchers in the selection and implementation of the most suitable synthetic strategies for their specific research goals.

A Comparative Guide to the Performance of 1,4-Benzodioxane-6-boronic acid in Standard Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,4-Benzodioxane-6-boronic acid's performance in three key standard coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. These reactions are fundamental tools in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds prevalent in pharmaceuticals and functional materials. This document offers a summary of quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in method selection and experimental design.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a carbon-carbon bond.[1] It is a versatile and widely used reaction in the synthesis of biaryls, styrenes, and polyolefins.

Quantitative Performance Comparison

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound and two common alternative arylboronic acids, Phenylboronic acid and 4-Methoxyphenylboronic acid, with 4-bromoanisole. While direct, side-by-side comparative studies are limited, these representative data provide insights into their relative reactivity.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012~90% (representative)
Phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>95%[2]
4-Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O80198%
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl bromide.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acid (e.g., this compound, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-O-B(OH)2R'(L2) Ar-Pd(II)-O-B(OH)2R'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-O-B(OH)2R'(L2) Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-O-B(OH)2R'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Ar-Ar' Ar-Ar' Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Arylboronic Acid, Amine/Alcohol, and Cu(OAc)₂ B Add Solvent and Base A->B C Stir at Room Temperature (Open to Air) B->C D Filter through Celite C->D E Solvent Removal D->E F Column Chromatography E->F Final Product Final Product F->Final Product Coupling_Comparison cluster_suzuki Suzuki-Miyaura (C-C) cluster_chanlam Chan-Lam (C-N, C-O) cluster_buchwald Buchwald-Hartwig (C-N) Goal Form Biaryl or Aryl-Heteroatom Bond Suzuki_Reactants Ar-B(OH)₂ + Ar'-X (Pd catalyst) Goal->Suzuki_Reactants ChanLam_Reactants Ar-B(OH)₂ + R-NH₂/R-OH (Cu catalyst) Goal->ChanLam_Reactants Buchwald_Reactants Ar-X + R-NH₂ (Pd catalyst) Goal->Buchwald_Reactants

References

Analysis of Byproducts in Reactions Involving 1,4-Benzodioxane-6-boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,4-Benzodioxane-6-boronic acid in palladium-catalyzed cross-coupling reactions, a thorough understanding of potential byproduct formation is critical for optimizing reaction conditions and ensuring product purity. This guide provides a comparative analysis of the common byproducts encountered in such reactions, with a focus on the Suzuki-Miyaura coupling. While specific quantitative data for byproduct formation with this compound is not extensively available in the reviewed literature, this guide extrapolates from the well-documented behavior of structurally similar electron-rich arylboronic acids to provide a robust framework for analysis and mitigation of side reactions.

The primary undesired pathways in Suzuki-Miyaura reactions involving arylboronic acids are protodeboronation and homocoupling. The electron-donating nature of the 1,4-benzodioxane (B1196944) moiety can influence the propensity of these side reactions.

Key Byproducts and Their Formation Mechanisms

Two principal byproducts are commonly observed in Suzuki-Miyaura coupling reactions with arylboronic acids: the product of protodeboronation and the product of homocoupling.

Protodeboronation

Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, resulting in the formation of the corresponding arene. In the case of this compound, this byproduct is 1,4-benzodioxane. This reaction is often promoted by aqueous basic conditions and can compete with the desired cross-coupling reaction.[1] The propensity for protodeboronation is highly dependent on the reaction conditions and the electronic nature of the boronic acid's organic substituent.

Several factors are known to influence the rate of protodeboronation:

  • Base: The choice and concentration of the base can significantly impact the rate of protodeboronation. Stronger bases and higher concentrations can lead to increased rates of this side reaction.

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.

  • Solvent: The solvent system, particularly the presence of water, can facilitate protonolysis of the carbon-boron bond.

  • Electronic Effects: Electron-rich arylboronic acids, such as this compound, are generally more susceptible to protodeboronation.

dot

Caption: Pathway of Protodeboronation.

Homocoupling

Homocoupling of the boronic acid results in a symmetrical biaryl compound. For this compound, this would lead to the formation of 6,6'-bi(1,4-benzodioxane). This side reaction can be catalyzed by the palladium catalyst, particularly in the presence of an oxidant or under certain basic conditions. The mechanism can involve the formation of a diarylpalladium(II) species which then undergoes reductive elimination.

Factors influencing homocoupling include:

  • Catalyst: The choice of palladium precursor and ligands can affect the propensity for homocoupling.

  • Base and Solvent: The reaction conditions, including the base and solvent system, play a crucial role.

  • Oxygen: The presence of oxygen can promote oxidative homocoupling.

dot

Caption: Pathway of Homocoupling.

Comparative Analysis of Reaction Conditions

While specific data for this compound is limited, the following table provides an illustrative comparison of how different reaction parameters can influence byproduct formation in Suzuki-Miyaura reactions of other arylboronic acids. This information can be used to guide the optimization of reactions involving this compound.

ParameterCondition ACondition BExpected Outcome on Byproduct Formation for an Electron-Rich Boronic Acid
Base Strong Base (e.g., NaOH)Weaker Base (e.g., K2CO3)Stronger bases are expected to increase the rate of protodeboronation.
Solvent Aqueous conditionsAnhydrous conditionsThe presence of water can facilitate protodeboronation.
Temperature High Temperature (e.g., 100 °C)Lower Temperature (e.g., 60 °C)Higher temperatures can increase the rates of both protodeboronation and homocoupling.
Catalyst Ligand Bulky, electron-rich phosphineLess sterically demanding ligandBulky ligands can sometimes favor reductive elimination of the desired product over side reactions.
Atmosphere AirInert (N2 or Ar)An inert atmosphere can help to minimize oxidative homocoupling.

This table is illustrative and based on general principles of Suzuki-Miyaura reactions. Optimal conditions for this compound may vary and require experimental optimization.

Experimental Protocols

The following provides a general experimental protocol for a Suzuki-Miyaura coupling reaction. This should be considered a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • The vessel is then subjected to three cycles of vacuum and backfilling with an inert gas.

  • The solvent mixture is added, followed by the palladium catalyst.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to isolate the desired product and quantify any byproducts.

dot

Experimental_Workflow A Combine Reactants: Aryl Halide, Boronic Acid, Base B Inert Atmosphere Purge A->B C Add Solvent and Catalyst B->C D Heat and Stir C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up and Extraction E->F Reaction Complete G Purification (Column Chromatography) F->G H Product and Byproduct Analysis G->H

Caption: General Suzuki-Miyaura Experimental Workflow.

Mitigation Strategies for Byproduct Formation

To minimize the formation of protodeboronation and homocoupling byproducts when using this compound, the following strategies can be considered:

  • Use of Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol (B44631) ester) can increase its stability and reduce the rate of protodeboronation.

  • Careful Selection of Base and Solvent: Using milder bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous or minimally aqueous solvent systems can be beneficial.

  • Lower Reaction Temperatures: Running the reaction at the lowest effective temperature can help to disfavor side reactions.

  • Use of Optimized Catalyst Systems: Screening different palladium catalysts and ligands can identify a system that promotes the desired cross-coupling at a faster rate than the side reactions.

  • Degassing of Solvents: Thoroughly degassing the solvents to remove dissolved oxygen can suppress oxidative homocoupling.

By carefully considering the reaction parameters and implementing appropriate mitigation strategies, researchers can significantly reduce the formation of unwanted byproducts, leading to higher yields of the desired coupled product and simplified purification processes.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of boronic acids is a critical step in ensuring the reliability and reproducibility of experimental results and the quality of synthesized compounds. While various analytical techniques are available, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and precise method for purity assessment. This guide provides an objective comparison of qNMR with other alternatives, supported by experimental data and detailed protocols.

Introduction to qNMR for Purity Analysis

Quantitative NMR is a primary analytical method that allows for the determination of the concentration or purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.[1] Unlike chromatographic techniques, qNMR is often considered a more direct and universal method as the signal intensity is directly proportional to the number of nuclei, largely independent of the molecule's specific structure.[1][2] This characteristic makes it a highly accurate and reliable technique for purity assessment.

Comparison of qNMR with Other Analytical Techniques

The choice of an analytical technique for the purity assessment of boronic acids depends on various factors, including the required accuracy, the nature of the impurities, and the available instrumentation. Here, we compare ¹H qNMR with High-Performance Liquid Chromatography (HPLC), a commonly used alternative.

Feature¹H qNMR High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of protons, allowing for direct comparison with an internal standard.[1]Separation is based on the differential partitioning of the analyte and impurities between a stationary and a mobile phase, with detection typically by UV-Vis absorbance.[3]
Quantification Provides absolute quantification against a certified internal standard without the need for a specific reference standard for each impurity.[4]Typically provides relative purity based on peak area percentage. Absolute quantification requires a specific, pure reference standard for the analyte and each impurity to generate calibration curves.[5]
Universality Detects all proton-containing soluble compounds, including non-chromophoric impurities and residual solvents.[5]Detection is dependent on the presence of a chromophore in the molecule for UV detection. Non-chromophoric impurities may not be detected.[5]
Accuracy & Precision High accuracy and precision, with relative expanded uncertainties of less than 0.1% achievable under optimized conditions.[1][6]Accuracy and precision are generally good but can be influenced by factors such as the purity of reference standards and variations in detector response.[7]
Sample Throughput Relatively fast per sample, with typical acquisition times ranging from 5 to 15 minutes. However, sample preparation for high-precision qNMR can be meticulous.[5]Can be slower per sample due to longer run times and the need for column equilibration, although autosamplers can enable high-throughput analysis.[5]
Challenges for Boronic Acids The presence of the boronic acid-boroxine equilibrium can complicate spectra. Careful selection of solvent and experimental conditions is necessary.[8][9]Boronic acids can be challenging to analyze by reverse-phase HPLC due to their potential for on-column degradation or interaction with the stationary phase.[10]

Experimental Protocol: ¹H qNMR for Purity Assessment of a Phenylboronic Acid

This section provides a detailed methodology for the purity determination of a generic phenylboronic acid using ¹H qNMR with an internal standard.

1. Materials and Reagents:

  • Analyte: Phenylboronic acid sample of unknown purity.

  • Internal Standard: Maleic acid (certified reference material, CRM, with a purity of ≥99.5%).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆, 99.9% D).

2. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Analytical balance with a readability of at least 0.01 mg.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the phenylboronic acid sample into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. Record the exact weight.

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

4. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Pulse Angle: 30° or 90°. A 90° pulse provides maximum signal intensity.[11]

  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified. For many small molecules, a delay of 60 seconds is recommended to ensure full relaxation.[10]

  • Acquisition Time (aq): Typically 2-4 seconds.

  • Number of Scans (ns): 16 or 32, depending on the sample concentration, to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[12]

  • Spectral Width: Appropriate for observing all signals of interest (e.g., -2 to 12 ppm).

5. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired FID.

  • Perform phase and baseline correction manually to ensure accuracy.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For phenylboronic acid, a signal in the aromatic region can be used. For maleic acid in DMSO-d₆, the olefinic protons appear as a singlet around 6.2 ppm.[13]

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = Phenylboronic acid

    • IS = Internal Standard (Maleic acid)

Mandatory Visualizations

Experimental Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters (d1, ns, etc.) load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR purity assessment of boronic acids.

Equilibrium of Boronic Acids and Boroxines

Boronic acids exist in equilibrium with their cyclic anhydrides, known as boroxines, especially in non-aqueous solutions or upon standing.[8][9] This equilibrium is a crucial consideration in the analysis of boronic acids as it can lead to the presence of multiple species in the NMR spectrum, potentially complicating quantification.

Boronic_Acid_Equilibrium boronic_acid 3 x Aryl-B(OH)₂ (Boronic Acid) boroxine (Aryl-BO)₃ (Boroxine) boronic_acid->boroxine Dehydration Hydration water + 3 H₂O

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

Conclusion

Quantitative NMR is a highly accurate, precise, and versatile technique for the purity assessment of boronic acids. Its ability to provide absolute quantification without the need for specific reference standards for impurities offers a significant advantage over chromatographic methods. While challenges such as the boronic acid-boroxine equilibrium exist, they can be managed with careful experimental design. By following a robust and validated protocol, researchers can confidently determine the purity of their boronic acid samples, ensuring the quality and reliability of their work.

References

A Comparative Guide to the Reactivity of 1,4-Benzodioxane-6-boronic acid: In Silico Insights and Experimental Realities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted (in silico) and observed (experimental) reactivity of 1,4-Benzodioxane-6-boronic acid, a valuable building block in medicinal chemistry and materials science. This document summarizes key experimental data, offers detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and explores its theoretical reactivity based on computational chemistry principles.

Introduction

This compound is a versatile bifunctional molecule incorporating a benzodioxane moiety and a boronic acid group. The benzodioxane scaffold is a common feature in many biologically active compounds, while the boronic acid functionality allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. Understanding the interplay between its predicted and actual reactivity is crucial for optimizing reaction conditions and guiding the design of novel synthetic routes.

Data Presentation: Experimental vs. In Silico Reactivity

Table 1: Experimental Reactivity Data for this compound in Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(E)-1-(2-bromo-1-methoxyvinyl)-3,4,5-trimethoxybenzenePd(PPh₃)₄K₂CO₃Toluene (B28343)/Ethanol (B145695) (4:1)1001260[1]

In Silico Reactivity Insights:

While a specific computational study predicting the yield for the reaction above was not identified, general principles from Density Functional Theory (DFT) studies on Suzuki-Miyaura reactions allow for a qualitative assessment:

  • Electronic Effects: The 1,4-benzodioxane (B1196944) moiety is an electron-donating group. This electronic enrichment of the aromatic ring is expected to increase the nucleophilicity of the boronic acid, thereby facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle. Computational models generally show that electron-donating substituents on the boronic acid partner can lower the activation energy for this key step.

  • Steric Hindrance: The boronic acid group at the 6-position of the benzodioxane ring is relatively unhindered, which should allow for efficient access to the palladium catalyst. Computational studies of similar systems indicate that minimal steric hindrance around the boronic acid group is favorable for high reaction yields.

  • Reaction Conditions: Machine learning models for Suzuki-Miyaura reaction yield prediction highlight the critical role of the catalyst, ligand, base, and solvent. While not specific to this molecule, these models suggest that the combination of a palladium catalyst with a phosphine (B1218219) ligand and a carbonate base in a polar aprotic solvent system is generally effective for coupling aryl boronic acids with vinyl bromides.

Experimental Protocols

The following is a detailed methodology for a key experiment involving this compound.

Suzuki-Miyaura Coupling for the Synthesis of Combretastatin (B1194345) A-4 Analogs

This protocol is adapted from the synthesis of boronic acid bioisosteres of combretastatin A-4.[1]

Materials:

  • This compound

  • (E)-1-(2-bromo-1-methoxyvinyl)-3,4,5-trimethoxybenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), (E)-1-(2-bromo-1-methoxyvinyl)-3,4,5-trimethoxybenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.

  • Add a 4:1 mixture of anhydrous toluene and ethanol to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Stir the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired combretastatin analog.

Mandatory Visualization

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-X pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L2-Ar' oa_complex->transmetalation_complex Transmetalation (Ar'B(OH)2 + Base) transmetalation_complex->pd0 Reductive Elimination (Ar-Ar') product Ar-Ar' (Coupled Product) transmetalation_complex->product aryl_halide Ar-X (e.g., Vinyl Bromide) aryl_halide->oa_complex boronic_acid Ar'B(OH)2 (this compound) boronic_acid->oa_complex Experimental_Workflow start Start reactants Combine Reactants: - this compound - Aryl/Vinyl Halide - Base start->reactants catalyst Add Pd Catalyst & Solvent reactants->catalyst reaction Heat under Inert Atmosphere catalyst->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

References

Safety Operating Guide

Proper Disposal of 1,4-Benzodioxane-6-boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for specialized reagents like 1,4-Benzodioxane-6-boronic acid is critical. This guide provides essential safety information and a clear, step-by-step plan for its disposal, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Hazard Information

This compound is an irritant to the skin, eyes, and respiratory system.[1][2][3] Direct contact should be avoided, and the compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][4] In case of accidental contact, rinse the affected area with copious amounts of water.[4][5]

Hazard Data Summary
Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
Eye Irritation Causes serious eye irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Respiratory Irritation May cause respiratory irritation.[2][3][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of waste this compound and its empty containers. Note: All chemical waste disposal must comply with local, regional, and national regulations.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Part 1: Disposal of Unused or Waste this compound (Solid)
  • Characterize the Waste: All chemical waste must be properly characterized. This compound waste should be classified as hazardous chemical waste.

  • Package the Waste:

    • Place the solid waste into a suitable, labeled container for disposal.[3][4]

    • The container must be made of a compatible material with a tightly fitting cap and kept closed at all times except when adding waste.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Arrange for Pickup:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Follow your institution's procedures for hazardous waste pickup.

Part 2: Disposal of Solutions Containing this compound

Small quantities of dilute aqueous solutions of some less hazardous boronic acids may be neutralized and disposed of down the drain with copious amounts of water, subject to local regulations. However, given the irritation potential of this specific compound, it is best practice to treat all solutions as hazardous waste.

Experimental Protocol for Neutralization (for potential treatment before disposal, consult EHS for approval):

  • Principle: Boronic acids can be converted to the corresponding boronate salts with a mild base, which are generally more water-soluble. While this does not eliminate the boron, it neutralizes the acidity.

  • Procedure:

    • Work in a fume hood and wear appropriate PPE.

    • If the this compound is in an organic solvent, first remove the solvent using a rotary evaporator.

    • Re-dissolve the residue in a minimal amount of a suitable solvent (e.g., ethanol).

    • Slowly add a dilute aqueous solution of a mild base, such as sodium bicarbonate, while stirring.

    • Monitor the pH with pH paper or a calibrated pH meter until it reaches a neutral range (pH 6-8).

    • The resulting neutralized solution should be collected in a labeled hazardous waste container for aqueous chemical waste.

Do not dispose of this chemical down the drain or in the regular trash without explicit permission from your institution's EHS office.

Part 3: Decontamination and Disposal of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal to prevent environmental contamination and ensure the safety of custodial staff.

  • Initial Rinse (to be collected as hazardous waste):

    • Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., methanol, ethanol, or acetone).

    • The first rinseate, and subsequent rinses, must be collected and disposed of as hazardous waste.

    • Transfer the rinseate to your hazardous waste container for this compound waste.

  • Final Disposal of the Container:

    • After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.

    • The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling, as appropriate for your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

DisposalWorkflow Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization & Segregation cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_container_disposal Empty Container Disposal start This compound waste generated is_solid Is the waste solid or liquid? start->is_solid rinse Triple rinse with appropriate solvent. start->rinse For Empty Containers package_solid Package in a labeled, sealed hazardous waste container. is_solid->package_solid Solid neutralize Neutralize with mild base (optional, with EHS approval). is_solid->neutralize Liquid store_solid Store in designated satellite accumulation area. package_solid->store_solid pickup_solid Arrange for EHS pickup. store_solid->pickup_solid package_liquid Collect in a labeled, aqueous hazardous waste container. neutralize->package_liquid store_liquid Store in designated satellite accumulation area. package_liquid->store_liquid pickup_liquid Arrange for EHS pickup. store_liquid->pickup_liquid collect_rinseate Collect rinseate as hazardous waste. rinse->collect_rinseate dry_container Air dry container and deface label. collect_rinseate->dry_container dispose_container Dispose of clean container in appropriate lab recycling. dry_container->dispose_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1,4-Benzodioxane-6-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-Benzodioxane-6-boronic acid in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be used if there is a splash hazard.[1][4]Protects eyes from dust particles and accidental splashes of solutions containing the chemical.
Hand Protection Chemically resistant gloves (e.g., disposable nitrile gloves).Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination. Proper glove removal technique is crucial to avoid cross-contamination.
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are required.[5]Protects skin from accidental spills and contact with contaminated surfaces.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required when handling the powder outside of a certified chemical fume hood or if dust is generated.[1][4][6]Prevents inhalation of the powdered compound, which can lead to respiratory tract irritation.[1]
Operational Plan: Step-by-Step Handling Procedure

All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

Experimental Protocol: Weighing and Transferring the Compound

  • Preparation:

    • Ensure that a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.[4]

    • Cover the work surface within the fume hood with absorbent bench paper.

    • Designate a specific area within the fume hood for handling the chemical to contain any potential contamination.

  • Donning PPE:

    • Put on all required PPE as detailed in Table 1 before entering the designated handling area.

  • The Tare Method for Weighing:

    • Place an empty, sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it to zero.

    • Transfer the tared container to the designated area inside the chemical fume hood.

    • Carefully transfer the this compound powder from its stock container into the tared container using a clean spatula. Minimize the generation of dust by handling the powder gently.

    • Securely close the lid of the container with the powder.

    • Remove the sealed container from the fume hood and place it on the analytical balance to record the weight.

    • If adjustments to the weight are necessary, return the sealed container to the fume hood to add or remove powder. Repeat until the desired weight is achieved.

    • Once the final weight is recorded, all further manipulations, such as dissolving the compound in a solvent, should be performed within the fume hood.

  • Post-Handling:

    • Tightly seal the stock container of this compound.

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Collect the rinsate as hazardous waste.

    • Wipe down the work surface within the fume hood with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Table 2: Spill Cleanup Protocol

Spill ScenarioAction
Small Spill (in fume hood) 1. Ensure all required PPE is worn. 2. Gently cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand) to prevent the powder from becoming airborne. 3. Carefully sweep the absorbent material and spilled chemical into a designated hazardous waste container. 4. Wipe the area with a wet paper towel, and dispose of the towel as hazardous waste.[4]
Large Spill (or outside fume hood) 1. Evacuate all non-essential personnel from the area. 2. Alert others in the vicinity and restrict access to the contaminated area. 3. If safe to do so, increase ventilation to the area. Avoid actions that could create dust clouds. 4. Contact your institution's Environmental Health and Safety (EHS) department immediately for assistance with the cleanup.
Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]

Experimental Protocol: Waste and Container Disposal

  • Solid Waste:

    • Collect all unused this compound, contaminated PPE (gloves, weigh paper, etc.), and spill cleanup materials in a clearly labeled, sealed, and chemically compatible hazardous waste container.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Liquid Waste:

    • Collect any solutions containing this compound and any solvent used for rinsing contaminated glassware in a separate, labeled hazardous waste container for liquid waste.

  • Empty Container Decontamination:

    • To render an empty container non-hazardous for disposal, it must be triple-rinsed.

    • Rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).[1]

    • Crucially, collect all three rinsates as hazardous liquid waste. [1]

    • After triple-rinsing, allow the container to air dry completely in a fume hood.

    • Once dry, deface or remove the original label and mark the container as "EMPTY".[1] The clean container can then be disposed of as regular laboratory glass or plastic waste, depending on the material.

  • Waste Pickup:

    • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.

    • Follow your institution's procedures to request a hazardous waste pickup.

Visual Workflow Diagrams

G Diagram 1: Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood, Eyewash & Safety Shower prep2 Don Required PPE (Table 1) prep1->prep2 weigh Weigh Powder using Tare Method prep2->weigh Proceed to handling dissolve Dissolve or Transfer Chemical weigh->dissolve cleanup1 Decontaminate Equipment dissolve->cleanup1 Experiment complete cleanup2 Clean Work Area cleanup1->cleanup2 cleanup3 Doff & Dispose of PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Caption: Workflow for the safe handling of this compound.

G Diagram 2: Waste Disposal Pathway cluster_collection Waste Collection cluster_container Container Decontamination cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated PPE, powder) label_waste Label Waste Containers solid_waste->label_waste liquid_waste Liquid Waste (Solutions, rinsates) liquid_waste->label_waste triple_rinse Triple-Rinse Empty Container collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate collect_rinsate->liquid_waste air_dry Air Dry Container collect_rinsate->air_dry deface_label Deface Label & Mark 'EMPTY' air_dry->deface_label dispose_clean Dispose of Clean Container deface_label->dispose_clean store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup

Caption: Disposal workflow for this compound and its containers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Benzodioxane-6-boronic acid
Reactant of Route 2
Reactant of Route 2
1,4-Benzodioxane-6-boronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.